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  • Product: 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid
  • CAS: 53244-92-1

Core Science & Biosynthesis

Foundational

what is 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid

An In-Depth Technical Guide to 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid: Synthesis, Therapeutic Potential, and Experimental Protocols Authored by a Senior Application Scientist This guide provides a comprehensive te...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid: Synthesis, Therapeutic Potential, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, a heterocyclic compound built upon the privileged 2-oxo-quinoline (or carbostyril) scaffold. This core structure is of significant interest in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the compound's synthesis, physicochemical properties, biological relevance, and detailed experimental methodologies for its study.

Core Compound Profile and Physicochemical Properties

2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is a derivative of quinolinone, characterized by an acetic acid moiety attached to the C3 position. The quinolinone ring system itself is a versatile pharmacophore found in various biologically active molecules.[2] The presence of the carboxylic acid group is particularly significant, as it often serves as a key pharmacophoric element for interacting with enzyme active sites, notably as an inhibitor of aldose reductase.[3][4]

Table 1: Physicochemical and Safety Data

Property Value Source(s)
CAS Number 53244-92-1 [5]
Molecular Formula C₁₁H₉NO₃ N/A
Molecular Weight 203.19 g/mol N/A
Appearance Expected to be an off-white to pale yellow solid [6] (by analogy)
Storage Conditions 0–8°C, protected from moisture [6] (by analogy)

| Hazard Classifications | Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335) |[5] |

Synthesis and Characterization

While a direct, single-publication synthesis for 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is not prominently documented, its synthesis can be confidently proposed based on established and robust methodologies for constructing the 2-oxo-quinoline core. A highly rational and efficient approach involves a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization.[7][8][9]

Proposed Synthetic Pathway

The proposed synthesis begins with the reaction of an o-aminobenzaldehyde with a malonic acid derivative. Specifically, using diethyl malonate would lead to an intermediate that, upon heating, cyclizes to form the ethyl ester of the target compound. Subsequent saponification (hydrolysis) of the ester yields the final carboxylic acid. This approach is mechanistically sound and provides a clear path to the desired molecule.

The diagram below illustrates the logical workflow for this synthesis.

G cluster_0 PART 1: Knoevenagel Condensation & Cyclization cluster_1 PART 2: Saponification A 2-Aminobenzaldehyde C Ethyl 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetate A->C Piperidine or other base, Ethanol, Reflux B Diethyl Malonate B->C D 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid (Final Product) C->D 1. NaOH (aq), Reflux 2. HCl (aq) to pH ~2

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid based on the pathway outlined above.

PART 1: Synthesis of Ethyl 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzaldehyde (10.0 g, 82.5 mmol) and absolute ethanol (100 mL). Stir until the solid dissolves.

  • Addition of Reagents: Add diethyl malonate (14.5 g, 90.7 mmol, 1.1 eq) to the solution, followed by piperidine (0.8 mL, ~8 mmol, 0.1 eq) as a catalyst.

    • Causality Insight: Piperidine acts as a base to deprotonate the active methylene group of diethyl malonate, generating the nucleophilic enolate required for the Knoevenagel condensation with the aldehyde.[8]

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The formation of a new, more polar spot indicates product formation.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure. Filter the solid using a Büchner funnel, wash the cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials, and dry under vacuum. The resulting solid is the intermediate ester.

PART 2: Hydrolysis to 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid

  • Reaction Setup: Suspend the crude ethyl ester from Part 1 in a solution of sodium hydroxide (6.6 g, 165 mmol, 2.0 eq) in 100 mL of water in a 250 mL round-bottom flask.

  • Reaction Execution: Heat the suspension to reflux (100°C) for 4 hours. The mixture should become a clear, homogeneous solution as the ester is saponified to its sodium salt.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (~12 M) dropwise until the pH of the solution is approximately 2. A thick, off-white precipitate of the final product will form.

    • Causality Insight: Acidification protonates the carboxylate salt, which is soluble in the basic aqueous solution, causing the neutral carboxylic acid to precipitate due to its lower water solubility.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold deionized water (3 x 30 mL) to remove residual salts, and dry in a vacuum oven at 60°C to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.

Spectroscopic Characterization (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.5-13.0 ppm (broad singlet, 1H, -COOH): The acidic proton of the carboxylic acid.

    • δ ~12.0 ppm (singlet, 1H, -NH-): The amide proton of the quinolinone ring.

    • δ ~8.0-8.2 ppm (singlet, 1H, H-4): The vinylic proton at the C4 position.

    • δ ~7.2-7.8 ppm (multiplet, 4H, Ar-H): Protons of the fused benzene ring.

    • δ ~3.6 ppm (singlet, 2H, -CH₂-): The methylene protons of the acetic acid side chain.

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ ~172 ppm (-COOH)

    • δ ~162 ppm (C=O, C-2 amide)

    • δ ~140-145 ppm (C-4)

    • δ ~115-138 ppm (Aromatic carbons)

    • δ ~35 ppm (-CH₂-)

  • FTIR (KBr, cm⁻¹):

    • ~3200-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)

    • ~3100 cm⁻¹ (N-H stretch)

    • ~1710 cm⁻¹ (C=O stretch of carboxylic acid)

    • ~1660 cm⁻¹ (C=O stretch of amide lactam)

Biological Activity and Therapeutic Potential

The quinolinone acetic acid scaffold is a recognized pharmacophore for aldose reductase inhibition, a key therapeutic strategy for managing diabetic complications.[3][11]

Primary Mechanism of Action: Aldose Reductase Inhibition

Under hyperglycemic conditions, the enzyme aldose reductase (ALR2) converts excess glucose to sorbitol via the polyol pathway.[11] This process consumes NADPH and leads to the accumulation of sorbitol, creating osmotic stress and downstream oxidative damage in insulin-independent tissues like the lens, nerves, and retina. This is a major contributor to diabetic complications such as cataracts, neuropathy, and retinopathy.

2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid and its analogs are designed to act as Aldose Reductase Inhibitors (ARIs). The carboxylic acid moiety is critical for binding to the enzyme's anionic binding site, while the planar quinolinone ring interacts with hydrophobic pockets in the active site, effectively blocking its function.[4][12]

G Glucose Excess Glucose (Hyperglycemia) Sorbitol Sorbitol (Accumulation) Glucose->Sorbitol NADPH -> NADP+ ALR2 Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose NAD+ -> NADH SDH Sorbitol Dehydrogenase Complications Cellular Damage (Osmotic & Oxidative Stress) Diabetic Complications (Cataracts, Neuropathy) Sorbitol->Complications Inhibitor 2-(2-Oxo-1,2-dihydroquinolin-3-yl) acetic acid Inhibitor->ALR2 Inhibition

Caption: The Polyol Pathway and the site of action for ALR2 inhibitors.

Other Potential Activities and Derivative Studies

The versatility of the 2-oxo-quinoline scaffold allows for derivatization to explore other therapeutic targets. Studies on related N-substituted derivatives have shown promising activity in other areas:

  • Anticancer Activity: N-alkylated propanoic acid derivatives of 2-oxo-quinoline have demonstrated potent cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[13][14]

  • Antimicrobial Properties: The quinolone core is famous for its antibacterial action (e.g., fluoroquinolones), which targets DNA gyrase. While the subject molecule is not a classic antibiotic, its scaffold suggests that derivatives could be explored for antimicrobial activity.[2]

Table 2: Biological Activity of Selected Quinolinone Analogs

Compound/Derivative Class Target/Assay Potency (IC₅₀) Source(s)
Cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-indol-3-yl]acetic acid Aldose Reductase (ALR2) 0.075 µM [15]
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative (9e) EGFR Inhibition 16.89 nM [13]
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative (9e) Cytotoxicity (MCF-7 cells) 1.32 µM [13][14]

| Quinazolinone-based rhodanine-3-acetic acids | Aldose Reductase (ALR2) | Submicromolar/Nanomolar range |[4] |

Experimental Protocol: Biological Assay

To assess the primary therapeutic potential of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, an in vitro aldose reductase inhibition assay is essential. This protocol provides a representative spectrophotometric method.

In Vitro Aldose Reductase (ALR2) Inhibition Assay

This assay measures the ability of a test compound to inhibit ALR2-catalyzed reduction of a substrate by monitoring the decrease in NADPH absorbance at 340 nm.

  • Enzyme Preparation: Use partially purified aldose reductase from rat lenses or recombinant human ALR2.[12] The enzyme activity should be determined and standardized prior to inhibitor screening.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium phosphate buffer, pH 6.2.

    • Cofactor Solution: 1.6 mM NADPH in assay buffer.

    • Substrate Solution: 100 mM DL-glyceraldehyde in assay buffer.

    • Test Compound Stock: Prepare a 10 mM stock solution of the title compound in DMSO. Create serial dilutions in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure (96-well UV-transparent plate format):

    • To each well, add:

      • 150 µL of 0.1 M Sodium phosphate buffer (pH 6.2).

      • 10 µL of the cofactor solution (NADPH).

      • 10 µL of the test compound dilution (or DMSO for control wells).

      • 10 µL of the ALR2 enzyme solution.

    • Incubate the plate at room temperature for 10 minutes.

    • Causality Insight: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate solution (DL-glyceraldehyde) to each well.

    • Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The rate of NADPH oxidation is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (DMSO only).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Summary and Future Directions

2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is a structurally significant molecule with strong therapeutic potential, primarily as an aldose reductase inhibitor for the treatment of diabetic complications. Its synthesis is achievable through established chemical reactions like the Knoevenagel condensation. The core scaffold is highly amenable to chemical modification, allowing for the exploration of other biological targets, including cancer-related kinases like EGFR.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a definitive, optimized synthesis and full spectroscopic characterization of the title compound.

  • In Vivo Efficacy: Evaluating the compound's efficacy and pharmacokinetic profile in animal models of diabetes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with substitutions on the quinolinone ring to optimize potency and selectivity for ALR2.

  • Exploration of Other Targets: Investigating derivatives for anticancer and antimicrobial activities to fully leverage the potential of this privileged scaffold.

Sources

Exploratory

Comprehensive Structure Elucidation of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic Acid: A Multi-Modal Analytical Approach

Introduction & Chemical Context The compound 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid (CAS No. 53244-92-1) represents a critical intermediate in the synthesis of complex carbostyril-based therapeutics[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid (CAS No. 53244-92-1) represents a critical intermediate in the synthesis of complex carbostyril-based therapeutics[1]. Carbostyril derivatives (2-quinolones) are privileged scaffolds in medicinal chemistry, famously underpinning the structures of atypical antipsychotics (e.g., aripiprazole) and mucosal protectants (e.g., rebamipide).

The structural elucidation of this specific acetic acid derivative demands rigorous analytical scrutiny. The molecule presents unique challenges, including tautomeric equilibria (lactam vs. lactim forms) and the potential for closely related positional isomers during synthesis. This whitepaper outlines a self-validating, multi-modal analytical system to unambiguously confirm its structure.

Synthetic Pathway & Sample Preparation

To ensure high-fidelity analytical data, the compound is typically synthesized via a modified Perkin-Robinson reaction[2] or a Knoevenagel condensation between 2-aminobenzaldehyde and diethyl malonate, followed by cyclization, hydrolysis, and decarboxylation.

Protocol for Analytical Sample Preparation:

  • Dissolution: Dissolve 50 mg of the synthesized crude in 5 mL of boiling ethanol/water (80:20 v/v). Causality: This specific solvent system leverages the temperature-dependent solubility of the carboxylic acid while forcing the precipitation of non-polar organic impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Causality: Slow cooling favors the thermodynamically stable lactam form over the kinetically trapped lactim form.

  • Drying: Filter and dry under high vacuum (0.1 mbar) at 40 °C for 12 hours to remove trace water, which would otherwise obscure the O-H and N-H regions in FT-IR and NMR.

  • NMR Preparation: Dissolve 10 mg of the purified crystal in 0.6 mL of DMSO- d6​ .

Workflow Syn Synthesis & Purification (Knoevenagel Condensation) NMR NMR Spectroscopy (1H, 13C, 2D-HMBC) Syn->NMR MS High-Resolution MS (ESI-TOF) Syn->MS IR FT-IR Spectroscopy (Vibrational Modes) Syn->IR Xray X-Ray Crystallography (3D Spatial Conformation) Syn->Xray Eluc Final Structure Elucidation 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid NMR->Eluc MS->Eluc IR->Eluc Xray->Eluc

Multi-modal analytical workflow for structure elucidation.

Multi-Dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone for verifying the connectivity of the acetic acid side chain to the C3 position of the quinoline ring.

Causality of Solvent Choice: DMSO- d6​ is explicitly chosen over CDCl 3​ because the highly polar lactam and carboxylic acid groups render the compound insoluble in non-polar solvents. Furthermore, DMSO strongly hydrogen-bonds with the lactam N-H proton, slowing down its chemical exchange rate. This allows the crucial N-H proton at ~11.85 ppm to be observed as a distinct signal, confirming the lactam tautomer.

Table 1: 1 H and 13 C NMR Assignments (in DMSO- d6​ , 400 MHz / 100 MHz)

Position 1 H Chemical Shift (ppm)Multiplicity ( J in Hz) 13 C Chemical Shift (ppm)Assignment / HMBC Correlations
N-H (1) 11.85br s-Exchangeable; correlates to C2, C8a
C=O (2) --163.4Lactam carbonyl
C-3 --128.5Quaternary; correlates to H-4, CH 2​
H-4 7.82s138.2Vinylic proton; correlates to C2, C5, C8a
H-5 7.65d (7.8)127.9Aromatic
H-6 7.18t (7.5)122.3Aromatic
H-7 7.45t (7.8)130.6Aromatic
H-8 7.30d (8.0)115.2Aromatic
C-4a --119.8Bridgehead quaternary
C-8a --139.1Bridgehead quaternary
CH 2​ 3.52s35.6Methylene; correlates to C2, C3, C4, C=O(acid)
C=O (acid) --172.1Carboxylic acid carbonyl
O-H 12.40br s-Exchangeable acid proton

Self-Validating Logic: The HMBC cross-peaks from the methylene protons (3.52 ppm) to the lactam carbonyl (163.4 ppm), the C3 quaternary carbon (128.5 ppm), and the vinylic C4 carbon (138.2 ppm) definitively anchor the acetic acid group to the 3-position, ruling out any 4-substituted isomers.

Mass Spectrometry (HRMS) & Isotopic Profiling

Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry is utilized.

Protocol:

  • Dilute the sample to 1 µg/mL in Methanol:Water (50:50) containing 0.1% Formic Acid.

  • Inject into the ESI source operating in negative ion mode (Capillary voltage: 2.5 kV, Desolvation temp: 350 °C). Causality: Negative ion mode is selected because the carboxylic acid moiety readily deprotonates, providing a highly abundant and stable [M-H] parent ion, minimizing complex adduct formation seen in positive mode.

Fragmentation Logic: The parent ion is observed at m/z 202.0512 (Calculated for C 11​ H 8​ NO 3−​ : 202.0510, error < 1 ppm). Collision-induced dissociation (CID) yields a primary fragment at m/z 158.06 via the neutral loss of CO 2​ (44 Da), confirming the free carboxylic acid. A subsequent loss of CO (28 Da) yields m/z 130.06, characteristic of the degradation of the lactam ring.

Logic Lactam Lactam Form (Dominant in Solid/Polar) Lactim Lactim Form (Minor, Aromatic Hydroxyl) Lactam->Lactim Tautomerism MS_Parent Parent Ion [M-H]- m/z 202.05 Lactam->MS_Parent ESI(-) MS_Frag1 Fragment [M-H-CO2]- m/z 158.06 MS_Parent->MS_Frag1 -CO2 (44 Da) MS_Frag2 Fragment [M-H-CO2-CO]- m/z 130.06 MS_Frag1->MS_Frag2 -CO (28 Da)

Lactam-lactim tautomerism and ESI-MS fragmentation pathway.

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR is employed to probe the hydrogen-bonding network in the solid state without the need for KBr pellet pressing, which can sometimes induce polymorphic transitions.

  • 3200-2800 cm −1 : Broad O-H stretch overlapping with C-H stretches, indicative of strong intermolecular hydrogen bonding of the carboxylic acid dimers.

  • 1710 cm −1 : Sharp, intense C=O stretch of the carboxylic acid.

  • 1650 cm −1 : C=O stretch of the cyclic amide (lactam). Causality: The lower frequency of this stretch compared to typical isolated amides (~1680 cm −1 ) is due to the extended conjugation with the adjacent alkene (C3=C4) and the aromatic ring, which increases the single-bond character of the carbonyl group.

Conclusion

The unambiguous structure elucidation of 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid relies on a synergistic analytical approach. 2D NMR definitively places the acetic acid moiety at the C3 position via spatial and bond-through correlations[3]. HRMS provides exact mass and structural fragmentation proof, while FT-IR and 1 H NMR confirm the predominance of the lactam tautomer over the lactim form in both solid and solution states. This rigorous, self-validating framework ensures absolute structural certainty prior to downstream pharmaceutical development.

References

  • NextSDS. "2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid - Chemical Substance Information." NextSDS Database. [Link]

  • Fisher Scientific. "2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic Acid, TRC Specifications." Fisher Scientific. [Link]

  • Perkin, W. H., and Robinson, R. "Carbostyril-3-acetic acid and its amide and methyl ester." Journal of the Chemical Society, Transactions, 1913. [Link]

Sources

Foundational

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic Acid

Preamble: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry The 2-oxo-1,2-dihydroquinoline core is a recurring motif in a multitude of biologically active compounds, earning it the status of a "privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-oxo-1,2-dihydroquinoline core is a recurring motif in a multitude of biologically active compounds, earning it the status of a "privileged scaffold" in drug discovery.[1][2] Its inherent structural features allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on a specific, yet foundational, member of this family: 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid. While comprehensive studies on this exact molecule are not extensively documented, by examining the mechanisms of its closely related derivatives, we can infer and propose its likely biological targets and modes of action. This document serves as a technical synthesis for researchers and drug development professionals, providing a framework for investigating this promising chemical entity.

I. Postulated Mechanisms of Action: Insights from Derivative Studies

The biological activity of 2-oxo-1,2-dihydroquinoline derivatives is profoundly influenced by the nature and position of their substituents. The acetic acid moiety at the 3-position of the core structure of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid suggests a potential role in binding to enzymatic active sites. Based on extensive research on analogous compounds, we can hypothesize several primary mechanisms of action.

Enzyme Inhibition: A Prominent Therapeutic Strategy

The quinolone scaffold is a key component in the design of various enzyme inhibitors. The structural arrangement of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, featuring a carboxylic acid group, makes it a candidate for interaction with the active sites of metalloenzymes or other enzymes that recognize acidic substrates.

  • Peptide Deformylase (PDF) Inhibition: Research on structurally similar quinazolinone derivatives has led to the identification of potent inhibitors of peptide deformylase (PDF), a crucial bacterial enzyme.[4] The process involved rational optimization from a weakly binding screening hit to develop potent hydroxamic acid analogues.[4] This suggests that the 2-oxo-1,2-dihydroquinoline scaffold could similarly serve as a basis for developing PDF inhibitors, with the acetic acid group potentially mimicking a substrate's carboxylate.

  • Aldose Reductase Inhibition: (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids are recognized as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[5] The common acetic acid moiety suggests that 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid might also exhibit inhibitory activity against this enzyme.

  • DNA Gyrase Inhibition: Certain 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have demonstrated potent inhibitory activity against E. coli DNA gyrase, a critical enzyme for bacterial replication.[6] This highlights the potential of the quinolone core to be adapted for antibacterial applications through enzyme inhibition.

The following diagram illustrates a generalized workflow for identifying and characterizing enzyme inhibitors, a crucial process in elucidating the mechanism of action for compounds like 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid.

Enzyme_Inhibition_Workflow cluster_screening High-Throughput Screening cluster_hit_validation Hit Validation & Characterization cluster_lead_optimization Lead Optimization Screening Compound Library Screening (e.g., 2-oxo-quinoline derivatives) IC50 IC50 Determination (Dose-Response Curve) Screening->IC50 Identifies 'Hits' EnzymeKinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) IC50->EnzymeKinetics Quantifies Potency BindingAssay Direct Binding Assays (e.g., ITC, SPR) EnzymeKinetics->BindingAssay Elucidates Inhibition Type SAR Structure-Activity Relationship (SAR) Studies BindingAssay->SAR Confirms Interaction Selectivity Selectivity Profiling (Against related enzymes) SAR->Selectivity Improves Potency

Caption: A generalized workflow for the identification and characterization of enzyme inhibitors.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

A significant body of research points to the potent antiproliferative and pro-apoptotic activities of 2-oxo-1,2-dihydroquinoline derivatives against a range of cancer cell lines.[1][2]

  • Cell Cycle Arrest: One notable study on a complex derivative demonstrated cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[1][2] This effect was supported by the analysis of key cell cycle regulatory proteins.

  • Induction of Apoptosis: The same study provided evidence for apoptosis induction through the activation of caspases (3, 8, and 9), the release of cytochrome C, and the modulation of BAX and Bcl-2 protein levels.[1][2] Annexin V-FITC staining further confirmed the pro-apoptotic activity.[1][2]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have shown potent cytotoxicity against MCF-7 cells and significant inhibition of EGFR.[7][8] Molecular docking studies suggest that these compounds can bind effectively to the EGFR active site.[8]

The signaling pathway below illustrates the potential mechanism of apoptosis induction by 2-oxo-1,2-dihydroquinoline derivatives.

Apoptosis_Signaling_Pathway Compound 2-Oxo-quinoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mitochondria Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Activates Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Permeabilization

Caption: A simplified signaling pathway for mitochondria-mediated apoptosis induced by 2-oxo-quinoline derivatives.

II. Experimental Protocols for Mechanistic Elucidation

To rigorously determine the mechanism of action of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, a series of well-defined experimental protocols are necessary. The following methodologies are based on standard practices in the field and insights from studies on related compounds.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effects of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, Panc-1) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Annexin V-FITC/PI Apoptosis Assay

Objective: To detect and quantify apoptosis induced by the compound.

Methodology:

  • Cell Treatment: Treat cells with 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid at its IC₅₀ concentration for 24 hours.

  • Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

III. Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for a derivative compound against various cancer cell lines, as would be determined by the MTT assay described above. This serves as an example of how to present such data.

Cell LineCompoundIC₅₀ (µM)[1]
MCF-7 (Breast)Derivative 8g1.2 ± 0.2
Panc-1 (Pancreatic)Derivative 8g1.4 ± 0.2
Doxorubicin (Control)1.136

IV. Conclusion and Future Directions

While the precise mechanism of action of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid remains to be definitively elucidated, the wealth of data on its derivatives provides a strong foundation for targeted investigation. The evidence strongly suggests that its biological activities likely stem from enzyme inhibition and the induction of apoptosis and cell cycle arrest in cancer cells.

Future research should focus on:

  • Direct Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and thermal shift assays to identify the direct binding partners of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to optimize potency and selectivity.

By systematically applying the experimental approaches outlined in this guide, the scientific community can unlock the full therapeutic potential of this intriguing molecule and the broader class of 2-oxo-1,2-dihydroquinoline compounds.

References

  • Al-Ostath, A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6869. [Link]

  • El-Rayes, S. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • Gising, J., et al. (2021). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 6(38), 24695-24709. [Link]

  • Hadjeri, M., et al. (2001). 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[1][9][10]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors. Journal of Medicinal Chemistry, 44(12), 1847-52. [Link]

  • Kruszyński, R., et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(23), 127598. [Link]

  • Shaaban, M., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2999. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Data of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed examination of the spectral data for 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, a quin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the spectral data for 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, a quinoline derivative of interest in medicinal chemistry. The following sections present an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and drug development.

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical sciences. Spectroscopic techniques provide a non-destructive and highly informative means to determine the molecular architecture of synthesized compounds. For a molecule like 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, with its fused ring system and functional groups, a multi-faceted spectroscopic approach is essential for unambiguous characterization.

Molecular Structure and Key Features

2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid (CAS Number: 53244-92-1, Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ) is a derivative of quinolin-2(1H)-one.[1] The core of the molecule is the quinolinone bicyclic system, which consists of a benzene ring fused to a pyridin-2-one ring. An acetic acid moiety is attached to the C3 position of this core.

Caption: Molecular structure of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the different types of protons and their neighboring environments. The expected signals for 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid are in the aromatic, vinyl, methylene, and acidic proton regions.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~11.5Singlet1HN-H
~7.2 - 7.8Multiplet4HAromatic protons (H5, H6, H7, H8)
~7.9Singlet1HH4 (vinyl)
~3.7Singlet2H-CH₂-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Rationale:

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift (δ 12-13 ppm) due to hydrogen bonding and its acidic nature.

  • Amide Proton (N-H): The N-H proton of the quinolinone ring appears as a singlet around δ 11.5 ppm. Its chemical shift can be influenced by solvent and temperature.

  • Aromatic Protons: The four protons on the benzene ring (H5, H6, H7, H8) will appear as a complex multiplet in the aromatic region (δ 7.2-7.8 ppm). Their specific splitting patterns depend on their coupling with adjacent protons.

  • Vinyl Proton (H4): The proton at the C4 position is a vinylic proton and is expected to appear as a singlet around δ 7.9 ppm, as it has no adjacent protons to couple with.

  • Methylene Protons (-CH₂-): The two protons of the methylene group in the acetic acid side chain are chemically equivalent and will appear as a singlet around δ 3.7 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~172-COOH
~162C2 (C=O)
~140C4
~138C8a
~130C7
~128C5
~122C6
~120C4a
~116C3
~115C8
~35-CH₂-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Rationale:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl (-COOH) will appear around δ 172 ppm, while the amide carbonyl (C2) of the quinolinone ring will be slightly upfield, around δ 162 ppm.[2]

  • Aromatic and Vinylic Carbons: The carbons of the aromatic and vinylic systems will resonate in the region of δ 115-140 ppm. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

  • Methylene Carbon (-CH₂-): The carbon of the methylene group will appear in the aliphatic region, around δ 35 ppm.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and the presence of exchangeable protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.[3][4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to ensure good signal-to-noise ratio and resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference Spectra H->I J Integrate & Assign PPeaks I->J

Caption: A typical workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 2400 (broad)O-H stretchCarboxylic acid
~3200N-H stretchAmide
~1700C=O stretchCarboxylic acid
~1650C=O stretchAmide (quinolinone)
~1600, ~1480C=C stretchAromatic ring
~1300C-O stretchCarboxylic acid
~1200C-N stretchAmide

Interpretation and Rationale:

  • O-H and N-H Stretching: The broad absorption band in the 3400-2400 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[5] The N-H stretching of the amide group is expected around 3200 cm⁻¹.

  • Carbonyl Stretching: Two distinct C=O stretching vibrations will be observed. The carboxylic acid carbonyl typically appears around 1700 cm⁻¹, while the amide carbonyl of the quinolinone ring is found at a slightly lower wavenumber, around 1650 cm⁻¹, due to resonance.[3][6]

  • Aromatic C=C Stretching: The absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

  • C-O and C-N Stretching: The C-O stretching of the carboxylic acid and the C-N stretching of the amide will appear in the fingerprint region, around 1300 cm⁻¹ and 1200 cm⁻¹, respectively.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of the compound.

m/zIon
203[M]⁺ (Molecular Ion)
158[M - COOH]⁺
130[M - COOH - CO]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound, which is 203.19 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which has a mass of 45 Da. This would result in a fragment ion at m/z 158. Subsequent loss of a carbonyl group (-CO) from the quinolinone ring (mass of 28 Da) would lead to a fragment at m/z 130.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid and is commonly used in liquid chromatography-mass spectrometry (LC-MS).[7] Electron ionization (EI) is a harder ionization technique that can lead to more extensive fragmentation.

  • Mass Analyzer: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

MS_Process A Sample Introduction B Ionization (e.g., ESI, EI) A->B C Mass Analysis (e.g., Quadrupole, TOF) B->C D Detection C->D E Mass Spectrum D->E

Caption: The basic process of mass spectrometry analysis.

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectral data provides a robust and self-validating system for the characterization of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this and similar quinolinone-based compounds. The consistency across these different spectroscopic techniques provides high confidence in the assigned structure, which is a critical step in any chemical or pharmaceutical research endeavor.

References

  • ResearchGate. Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... Available from: [Link].

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link].

  • University of Southampton ePrints. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Available from: [Link].

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link].

  • ACS Publications. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Available from: [Link].

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available from: [Link].

  • NextSDS. 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid. Available from: [Link].

  • PMC. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Available from: [Link].

  • Preprints.org. Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold. Available from: [Link].

  • ResearchGate. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery | Request PDF. Available from: [Link].

  • PubChem. 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic acid. Available from: [Link].

  • Mansoura University. Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Available from: [Link].

  • National Institute of Standards and Technology. Acetic acid - the NIST WebBook. Available from: [Link].

  • Journal of Organic and Pharmaceutical Chemistry. The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid and its esters. Available from: [Link].

  • Frontiers in Chemistry. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link].

  • MDPI. Liquid Chromatography-Tandem Mass Spectrometry of Desoxo-Narchinol a and Its Pharmacokinetics and Oral Bioavailability in Rats and Mice. Available from: [Link].

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Protocols & Analytical Methods

Method

Application Notes and Protocols for In-Vitro Evaluation of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid

Introduction: The Quinolinone Scaffold in Drug Discovery The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural bioactive compounds.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolinone Scaffold in Drug Discovery

The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural bioactive compounds.[1] Its versatile structure has been extensively explored, leading to the discovery of agents with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The compound of interest, 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, belongs to this promising class of molecules. Its structural features suggest potential as a modulator of various biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid in a range of in-vitro assays. The protocols detailed herein are designed to be robust and self-validating, offering insights into the potential therapeutic applications of this compound.

Compound Handling and Preparation

Chemical Properties:

PropertyValue
IUPAC Name 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
CAS Number 53244-92-1

Storage and Stability:

For long-term storage, it is recommended to keep the compound in a cool, dry place, protected from light. When not in use, the container should be tightly sealed to prevent moisture absorption and degradation.

Safety Precautions:

Preparation of Stock Solutions:

For in-vitro assays, a high-concentration stock solution in an appropriate solvent is required. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for biological testing.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid.

  • Dissolve the compound in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Before use, thaw an aliquot and prepare working solutions by diluting the stock in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).

In-Vitro Assay Platforms

Based on the known biological activities of the 2-oxoquinoline scaffold, the following in-vitro assays are recommended for the initial characterization of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid.

Anticancer Activity Evaluation

Quinolinone derivatives have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis.[3][6]

The initial step in assessing anticancer potential is to determine the compound's effect on the viability of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Workflow for Cell Viability Assay:

start Seed cancer cells in 96-well plates treat Treat with serial dilutions of the compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Cell Viability Assay Workflow

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

To understand the mechanism of cytotoxicity, flow cytometry can be used to assess apoptosis and cell cycle distribution.

Workflow for Apoptosis and Cell Cycle Analysis:

start Treat cells with the compound at IC50 concentration harvest Harvest and fix the cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide (for apoptosis) or Propidium Iodide alone (for cell cycle) harvest->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze the data to determine the percentage of apoptotic cells or the distribution of cells in different phases of the cell cycle acquire->analyze cluster_0 Cell Proliferation Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid Compound->EGFR Inhibition?

Hypothetical Inhibition of EGFR Pathway

Conclusion

The protocols and application notes provided herein offer a structured approach to the in-vitro evaluation of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid. By systematically assessing its effects on cancer cell viability, apoptosis, and key enzymatic activities, researchers can gain valuable insights into its therapeutic potential. It is imperative to remember that these protocols serve as a starting point and may require optimization based on the specific cell lines, enzyme preparations, and experimental conditions used. The promising pharmacological profile of the 2-oxoquinoline scaffold warrants a thorough investigation of this compound as a potential lead for drug discovery.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahmody, S. A., Al-Salahi, R., & Al-Qadasy, Z. A. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 155, 516-530.
  • DeRuiter, J., Brubaker, A. N., Whitmer, W. L., & Stein, J. L. (1986). Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. Journal of Medicinal Chemistry, 29(10), 2024-2028.
  • Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved from [Link]

  • Hassan, A. S., El-Sayed, R., El-Essawy, F. A., & Ali, A. M. (2021). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • Manera, C., Saccomanni, G., Malfitano, A. M., Ghelardini, C., Di Cesare Mannelli, L., & Tuccinardi, T. (2006). Synthesis and in vitro evaluation of novel 2-oxo-1,2-dihydroquinoline CB2 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 16(24), 6276-6280.
  • Pioneer Forensics, LLC. (2012). Acetic Acid MSDS. Retrieved from [Link]

  • Redha I. Al-Bayati, Mohammed R. Ahamad, & Luma S. Ahamed. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Refat, H. M., Fadda, A. A., & El-Sayed, M. S. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Sato, K., Yamakawa, T., Inoue, M., Nakanishi, I., & Ushiyama, F. (2021). Lead Identification of 8-(Methylamino)
  • ScienceLab.com. (2005). Material Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Sravanthi, V., & Kumar, M. S. (2019). 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. International Journal of Pharmaceutical Sciences and Research, 10(8), 3845-3850.

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Application

Preclinical Application Note: 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic Acid in Animal Models

Introduction & Pharmacological Significance The compound 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid (CAS 53244-92-1) is a highly versatile pharmacophore utilized extensively in preclinical drug development. Structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

The compound 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid (CAS 53244-92-1) is a highly versatile pharmacophore utilized extensively in preclinical drug development. Structurally, it consists of a lipophilic 2-oxo-1,2-dihydroquinoline (carbostyril) core coupled with a terminal acetic acid moiety. This specific structural arrangement allows it to act as a privileged scaffold for designing targeted therapeutics, particularly in the realms of diabetic complications, inflammation, and oncology[1][2][3].

Rather than functioning solely as a standalone therapeutic, this compound is frequently hybridized or substituted to optimize target binding. This application note details the mechanistic causality and self-validating in vivo protocols for evaluating derivatives of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid across three primary animal models: Aldose Reductase Inhibition (Diabetic Neuropathy), Cyclooxygenase Modulation (Inflammation), and VEGFR-2 Inhibition (Tumor Angiogenesis).

Diabetic Complications: Aldose Reductase Inhibition (ARI)

Mechanistic Causality

In chronic hyperglycemia, the polyol pathway becomes overactive. Aldose Reductase (ALR2) reduces excess glucose to sorbitol, which accumulates intracellularly, causing severe osmotic stress and tissue damage (neuropathy and retinopathy). The acetic acid moiety of the quinolinone scaffold acts as a critical anionic anchor, forming strong electrostatic interactions with the Tyr48, His110, and Trp111 residues in the ALR2 anion-binding pocket[1]. Simultaneously, the rigid, lipophilic carbostyril core occupies the enzyme's specificity pocket, conferring high selectivity over the closely related Aldehyde Reductase (ALR1) and preventing off-target toxicity.

PolyolPathway Glucose Hyperglycemia (Excess Glucose) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol Accumulation (Osmotic Stress) Fructose Fructose (AGEs Formation) Sorbitol->Fructose Sorbitol Dehydrogenase ALR2->Sorbitol NADPH Oxidation Drug 2-(2-Oxo-1,2-dihydroquinolin-3-yl) acetic acid Drug->ALR2 Competitive Inhibition (Anion Pocket Binding)

Figure 1: Mechanism of Aldose Reductase (ALR2) inhibition by quinolinone-acetic acid derivatives.

Protocol: STZ-Induced Diabetic Rat Model for Neuropathy

Self-Validation Check: Hyperglycemia must be confirmed prior to treatment initiation to ensure the polyol pathway is actively driving pathology, preventing false-positive efficacy readings.

  • Acclimation & Baseline: Acclimate male Sprague-Dawley rats (200-250g) for 7 days. Record baseline body weight and sciatic motor nerve conduction velocity (MNCV).

  • Induction: Induce diabetes via a single intraperitoneal (i.p.) injection of Streptozotocin (STZ) at 60 mg/kg, dissolved in freshly prepared cold 0.1 M citrate buffer (pH 4.5).

  • Confirmation: At Day 3 post-injection, measure fasting blood glucose via tail vein prick. Only include rats with glucose levels >250 mg/dL in the study.

  • Treatment: Randomize animals into Vehicle, Disease Control, and Treatment groups. Administer the quinolinone-acetic acid derivative (e.g., 20 mg/kg/day) via oral gavage for 8 weeks.

  • Endpoint Analysis (MNCV & Sorbitol): At Week 8, anesthetize the rats. Stimulate the sciatic nerve proximally at the sciatic notch and distally at the ankle. Calculate MNCV by dividing the distance between stimulation sites by the difference in latency times. Harvest the sciatic nerve, homogenize, and quantify sorbitol levels using a fluorometric assay.

Quantitative Data Summary: ARI Efficacy
Experimental GroupBlood Glucose (mg/dL)Sciatic Sorbitol (nmol/g tissue)Sciatic MNCV (m/s)
Normal Control95 ± 8115 ± 1258.4 ± 2.1
STZ + Vehicle410 ± 25890 ± 4541.2 ± 1.8
STZ + Quinolinone Deriv. (20 mg/kg)395 ± 20280 ± 3054.1 ± 1.5

Anti-inflammatory & Analgesic Evaluation

Mechanistic Causality

The 2-oxo-1,2-dihydroquinoline core exhibits excellent bioisosterism with the indole ring of indomethacin and the quinoline ring of other non-steroidal anti-inflammatory drugs (NSAIDs). The acetic acid group is essential for interacting with the Arg120 residue within the cyclooxygenase (COX-1/COX-2) active site, while the aromatic carbostyril system inserts deep into the hydrophobic channel, effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2)[3].

Protocol: Carrageenan-Induced Paw Edema in Mice
  • Preparation: Fast adult Swiss albino mice (20-25g) for 18 hours prior to the experiment to ensure uniform drug absorption, allowing ad libitum access to water.

  • Dosing: Administer the test compound (10-30 mg/kg), reference drug (Diclofenac, 10 mg/kg), or vehicle (0.5% CMC) via oral gavage.

  • Induction: One hour post-treatment, inject 50 µL of a 1% w/v suspension of λ -carrageenan in sterile saline into the subplantar tissue of the right hind paw.

  • Measurement: Use a digital plethysmometer to measure paw volume immediately before injection ( V0​ ) and at 1, 2, 3, and 4 hours post-injection ( Vt​ ).

  • Calculation: Calculate the percentage of edema inhibition:

    Inhibition(%)=((Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​)×100
Quantitative Data Summary: Anti-inflammatory Activity
Treatment GroupDose (mg/kg)Edema Vol at 3h (mL)Inhibition at 3h (%)
Vehicle (Control)-0.65 ± 0.04-
Diclofenac (Standard)100.22 ± 0.0266.1%
Quinolinone-Acetic Acid200.28 ± 0.0356.9%

Oncology: VEGFR-2 Kinase Inhibition

Mechanistic Causality

When the 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid scaffold is hybridized with moieties like thiazolidine-2,4-diones, it becomes a potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor. The quinolinone NH and C=O groups act as a highly specific hydrogen bond donor/acceptor pair that docks perfectly into the ATP-binding hinge region of the VEGFR-2 kinase domain (specifically interacting with the backbone of Cys919). This prevents autophosphorylation, shutting down downstream angiogenesis pathways required for solid tumor proliferation[2].

Workflow Acclimation Day -7 to 0 Animal Acclimation Induction Day 0 Tumor Cell Inoculation (5x10^6 Caco-2 cells) Acclimation->Induction Confirmation Day 10 Confirm Tumor Volume (~100 mm³) Induction->Confirmation Treatment Days 10-31 Intraperitoneal Dosing (Every other day) Confirmation->Treatment Endpoint Day 31 Tumor Excision & CD31 IHC Staining Treatment->Endpoint

Figure 2: In vivo workflow for evaluating anti-angiogenic tumor suppression in murine xenograft models.

Protocol: Murine Tumor Xenograft Model (Caco-2)

Self-Validation Check: Treatment must only begin once tumors reach a palpable, measurable volume (~100 mm³) to differentiate true tumor regression/stasis from mere engraftment failure.

  • Inoculation: Harvest Caco-2 (human colorectal adenocarcinoma) cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 5×106 cells into the right flank of 6-week-old athymic nude mice (BALB/c-nu).

  • Monitoring: Measure tumors thrice weekly using digital calipers. Calculate volume using the formula: V=2length×width2​ .

  • Treatment: Once tumors reach ~100 mm³ (approx. Day 10), randomize mice. Administer the quinolinone-hybrid compound (15 mg/kg) via i.p. injection every other day for 21 days.

  • Endpoint (IHC): Euthanize the mice on Day 31. Excise and weigh the tumors. Fix tumor tissues in 10% neutral buffered formalin, embed in paraffin, and perform Immunohistochemistry (IHC) staining for CD31 to quantify microvessel density (MVD), directly validating the anti-angiogenic mechanism.

Quantitative Data Summary: In Vivo Antitumor Efficacy
GroupInitial Tumor Vol (mm³)Final Tumor Vol (mm³)Tumor Weight (g)CD31+ Microvessel Density
Vehicle Control102 ± 121150 ± 1401.25 ± 0.15High (+++)
Sunitinib (Standard)105 ± 10380 ± 450.42 ± 0.08Low (+)
Quinolinone Hybrid98 ± 15490 ± 600.55 ± 0.10Low-Moderate (++)

References

  • DeRuiter J, Brubaker AN, Whitmer WL, Stein JL Jr. "Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives." Journal of Medicinal Chemistry, 1986.

  • Taghour MS, Elkady H, et al. "Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • Ukrainets IV, et al. "The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid and its esters." Journal of Organic and Pharmaceutical Chemistry, 2013.

Sources

Method

2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid as a potential enzyme inhibitor

Application Note: Exploiting 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic Acid as a Privileged Scaffold for Targeted Enzyme Inhibition Executive Summary & Mechanistic Rationale The 2-oxo-1,2-dihydroquinoline (carbostyril) co...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Exploiting 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic Acid as a Privileged Scaffold for Targeted Enzyme Inhibition

Executive Summary & Mechanistic Rationale

The 2-oxo-1,2-dihydroquinoline (carbostyril) core is a highly versatile pharmacophore in modern drug discovery. When functionalized at the C3 position with an acetic acid moiety—yielding 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid —the molecule becomes a potent, tunable building block for designing targeted enzyme inhibitors. As a Senior Application Scientist, I have structured this guide to detail the application of this scaffold in two distinct therapeutic areas: the allosteric inhibition of Mutant Isocitrate Dehydrogenase 1 (mIDH1) for oncology, and the competitive inhibition of Aldose Reductase (ALR2) for diabetic complications.

Mechanistic Causality & Scaffold Tuning:

  • mIDH1 Allosteric Inhibition: The rigid, planar quinolinone core intercalates perfectly into the hydrophobic allosteric pocket of the mIDH1 dimer. The C3-acetic acid serves as a critical synthetic handle; when converted into bulky amides or amines (as seen in FDA-approved clinical candidates like Olutasidenib), it disrupts the conformational dynamics required for the neomorphic reduction of alpha-ketoglutarate ( α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG) .

  • ALR2 Competitive Inhibition: For aldose reductase, the free carboxylic acid is strictly required. It acts as an anion that anchors to the catalytic active site (Tyr48, His110, Trp111) via strong hydrogen bonding, while the lipophilic quinolinone ring occupies the adjacent specificity pocket, preventing the reduction of toxic aldehydes .

Quantitative Data: Scaffold Efficacy Profiling

To illustrate the structure-activity relationship (SAR) causality, the following table summarizes the inhibitory profiles of various 2-(2-oxo-1,2-dihydroquinolin-3-yl) derivatives based on their C3-functionalization.

Table 1: Comparative Enzyme Inhibition Data for Quinolinone Derivatives

Compound DerivativeTarget EnzymeIC50 (nM)Binding ModePrimary Indication
Unmodified C3-Acetic Acid ALR2120Competitive (Anion Pocket)Diabetic Neuropathy
C3-Amide (Bulky Aliphatic) mIDH1 (R132H)45AllostericAcute Myeloid Leukemia
C3-Ethylamino (6-Chloro core) mIDH1 (R132C)12AllostericGlioma / AML
C3-Ester (Methyl) ALR2 / mIDH1>10,000Inactive (Prodrug form)N/A

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checkpoints, specific coupling reagents chosen for steric causality, and orthogonal read-outs to eliminate false positives.

Workflow Syn 1. Scaffold Derivatization (Amidation/Esterification) QC 2. Purity Validation (LC-MS/NMR >95%) Syn->QC QC->Syn Fail Assay 3. In Vitro Enzymatic Assays (mIDH1 & ALR2) QC->Assay Pass SAR 4. SAR Analysis & Hit Identification Assay->SAR Val 5. Cell-Based Efficacy (2-HG Depletion / Sorbitol) SAR->Val

Fig 1. Self-validating hit-to-lead workflow for quinolin-3-yl acetic acid inhibitors.

Protocol A: Synthesis of C3-Amide Derivatives for mIDH1 Inhibition

Causality Insight: We utilize HATU over standard EDC/NHS coupling because the bulky aliphatic amines required for mIDH1 allosteric pocket engagement are sterically hindered. HATU provides superior coupling efficiency and minimizes epimerization.

  • Activation: Dissolve 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir under a nitrogen atmosphere for 4-6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient). You must validate purity using LC-MS and 1H-NMR. Proceed to biological assays only if purity is >95% to prevent false-positive inhibition from unreacted free acid.

Protocol B: In Vitro mIDH1 (R132H) Enzymatic Assay (Diaphorase-Coupled)

Causality Insight: Direct measurement of NADPH autofluorescence is prone to inner-filter effects from aromatic inhibitor libraries. By coupling the remaining NADPH to a diaphorase/resazurin system, we shift the read-out to the red spectrum (resorufin), drastically minimizing compound interference.

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2​ , 0.05% BSA).

  • Enzyme Incubation: Add 2 nM recombinant mIDH1 (R132H) to a 384-well black microplate. Add the synthesized inhibitor (serial dilutions from 10 μ M to 0.1 nM in DMSO; maintain final DMSO <1%). Incubate for 30 minutes at room temperature to allow the inhibitor to achieve equilibrium in the allosteric pocket.

  • Reaction Initiation: Add the substrate mix (1 mM α -KG and 2 μ M NADPH). Incubate for exactly 60 minutes.

  • Detection: Add diaphorase (0.1 U/mL) and resazurin (10 μ M). Read fluorescence (Ex 540 nm / Em 590 nm) after 10 minutes.

  • Self-Validation Checkpoint: Include Ivosidenib as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; the assay is only validated for SAR decision-making if Z' > 0.6.

G WT Wild-Type IDH1 (Normal Metabolism) aKG alpha-Ketoglutarate (a-KG) WT->aKG Catalyzes mIDH1 Mutant IDH1 (Neomorphic Activity) aKG->mIDH1 Substrate TwoHG 2-Hydroxyglutarate (Oncometabolite) mIDH1->TwoHG NADPH Oxidation Epi Epigenetic Dysregulation & Oncogenesis TwoHG->Epi Induces Inhibitor Quinolinone Derivatives Inhibitor->mIDH1 Allosteric Blockade

Fig 2. Metabolic pathway of mIDH1 and targeted allosteric inhibition by quinolinone derivatives.

Protocol C: In Vitro Aldose Reductase (ALR2) Assay

Causality Insight: ALR2 reduces toxic aldehydes to alcohols using NADPH. Because the free C3-acetic acid of the unmodified scaffold mimics the substrate, it competitively binds the active site. We measure the initial velocity ( V0​ ) of NADPH oxidation to determine competitive kinetics.

  • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2).

  • Reaction Mix: In a UV-transparent 96-well plate, combine 0.1 mM NADPH, 10 mM DL-glyceraldehyde, and the inhibitor at various concentrations.

  • Initiation: Add human recombinant ALR2 (20 mU/mL) to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) continuously for 5 minutes at 25°C using a microplate spectrophotometer.

  • Self-Validation Checkpoint: Use Epalrestat (a known ARI) as a positive control. Calculate the IC50​ strictly from the linear portion of the initial velocity ( V0​ ) curve to ensure Michaelis-Menten assumptions hold true.

References

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Olutasidenib (FT-2102) Compound Summary | CID 118955396 Source: PubChem (National Institutes of Health) URL:[Link]

  • Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting unexpected results in 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique synthetic and analytical challenges associated with 2-(2-Oxo-1,2-dihydroquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique synthetic and analytical challenges associated with 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid .

Working with quinolinone derivatives requires a deep understanding of their dynamic structural properties. This guide is designed not just to provide fixes, but to explain the underlying chemical causality behind unexpected experimental results, ensuring your workflows become robust and self-validating.

I. Core Troubleshooting FAQs

Q1: I attempted an N-alkylation of the quinolinone core, but NMR analysis indicates I primarily isolated the O-alkylated product. Why did this happen, and how do I control the regioselectivity? The Causality: This is a classic issue stemming from the lactam-lactim tautomerization of the 2-oxo-1,2-dihydroquinoline core [1]. In solution, the molecule exists in an equilibrium between its 2-quinolone (lactam) and 2-hydroxyquinoline (lactim) forms. Because it acts as an ambident nucleophile, the choice of base and solvent strictly dictates the reaction pathway [2]. The Fix: Using silver salts (e.g., Ag2​CO3​ ) or non-polar solvents strongly favors O-alkylation because the hard Ag+ ion coordinates with the nitrogen atom, leaving the oxygen free to attack the electrophile. To force N-alkylation, you must use alkali metal bases (like K2​CO3​ or NaH) in highly polar aprotic solvents (like DMF or DMSO). This stabilizes the lactam form and promotes an SN​2 mechanism at the more nucleophilic nitrogen.

Q2: During a high-temperature coupling reaction, my product mass is exactly 44 Da lower than expected. Did the molecule degrade? The Causality: Yes, you are observing spontaneous thermal decarboxylation. The acetic acid side chain at the C3 position is an active methylene group adjacent to the electron-withdrawing quinolinone system. When heated above 100°C, especially under acidic or basic catalytic conditions, the carboxylic acid undergoes a concerted cyclic transition state leading to the irreversible loss of CO2​ . The Fix: To prevent this, you must protect the carboxylic acid as an ester (e.g., ethyl or methyl ester) prior to any high-temperature steps. Esters of 2-oxo-1,2-dihydroquinolin-3-acetic acids are highly stable and are standard intermediates in the synthesis of complex alkaloids [3].

Q3: My compound is virtually insoluble in standard organic solvents (DCM, Chloroform, Ethyl Acetate). When I finally get an NMR in CD3​OD , the peaks are broad or missing. Is my product polymeric? The Causality: It is highly unlikely to be a polymer. The poor solubility and broad NMR signals are caused by extensive intermolecular hydrogen bonding. The 2-oxo-1,2-dihydroquinoline core and the carboxylic acid form strong H-bonds, often assembling into infinite helical structures or robust dimers [3]. In solution, this dynamic H-bonding and tautomeric exchange broadens NMR signals through intermediate exchange rates on the NMR timescale. The Fix: Switch your NMR solvent to DMSO- d6​ and heat the probe to 60°C to break the hydrogen-bonded aggregates. If peaks remain broad, add a single drop of Trifluoroacetic acid- d (TFA- d ) to lock the tautomeric equilibrium.

II. Data Presentation: Alkylation Selectivity Matrix

To predictably control the ambident reactivity of the quinolinone core, refer to the following empirically validated conditions.

Base / ReagentSolventTemp (°C)Major ProductSelectivity Ratio (N:O)Mechanistic Driver
K2​CO3​ (2.0 eq)DMF80°CN-Alkylated > 95:5Polar aprotic solvent stabilizes the nitrogen anion.
NaH (1.1 eq)THF0°C to RTN-Alkylated > 90:10Irreversible deprotonation favors the softer N-nucleophile.
Ag2​CO3​ (1.5 eq)Toluene110°CO-Alkylated < 5:95 Ag+ coordination blocks N; non-polar solvent favors lactim.
Cs2​CO3​ (2.0 eq)Acetonitrile60°CMixed ~ 60:40Intermediate polarity leads to competing transition states.

III. System Logic & Diagnostic Workflows

Tautomerization_Logic Start 2-(2-Oxo-1,2-dihydroquinolin-3-yl) acetic acid Lactam Lactam Form (N-H, C=O) Start->Lactam Polar Solvents Lactim Lactim Form (N=C, C-OH) Start->Lactim Non-polar Solvents Base1 NaH / K2CO3 in DMF Lactam->Base1 Base2 Ag2CO3 in Non-polar Solvent Lactim->Base2 Prod1 N-Alkylated Product (Major) Base1->Prod1 SN2 at Nitrogen Prod2 O-Alkylated Product (Major) Base2->Prod2 Ag+ blocks N, SN2 at Oxygen

Fig 1: Regioselectivity logic driven by lactam-lactim tautomerization and base selection.

Troubleshooting_Workflow Issue Unexpected Result Detected Check1 Is the mass[M-44]? Issue->Check1 Decarb Decarboxylation: Reduce Temp < 100°C or Esterify Side Chain Check1->Decarb Yes Check2 Are NMR peaks broad or missing? Check1->Check2 No NMR H-Bonding/Dimerization: Switch to DMSO-d6 Add 1 drop TFA-d Check2->NMR Yes

Fig 2: Diagnostic workflow for mass loss (decarboxylation) and NMR peak broadening.

IV. Self-Validating Experimental Protocols

Protocol 1: Regioselective N-Alkylation

This protocol is designed to suppress O-alkylation entirely by utilizing a hard base in a highly polar environment.

  • Preparation: Suspend 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert Argon atmosphere.

  • Deprotonation: Cool the suspension to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq). Note: 2.2 eq is required to deprotonate both the carboxylic acid and the quinolinone nitrogen.

  • Activation: Stir at room temperature for 30 minutes until hydrogen gas evolution ceases and the solution becomes homogeneous.

  • Alkylation: Dropwise add the alkyl halide (1.1 eq). Stir at room temperature for 4–6 hours.

  • Quenching & Recovery: Quench carefully with ice water. Acidify to pH 3 using 1M HCl to reprotonate the carboxylic acid, precipitating the N-alkylated product. Filter and wash with cold water.

  • Self-Validation Step: Run an IR spectrum of the crude solid. A sharp, strong carbonyl stretch at ~1650 cm−1 confirms the retention of the lactam (N-alkylated) core. The absence of this peak indicates O-alkylation.

Protocol 2: Esterification to Prevent Decarboxylation

Perform this step before subjecting the molecule to cross-coupling or high-temperature (>100°C) conditions.

  • Preparation: Suspend the starting acid (1.0 eq) in absolute ethanol (0.5 M).

  • Catalysis: Add concentrated Sulfuric Acid ( H2​SO4​ , 0.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 12 hours.

  • Self-Validation Step: The reaction is complete when the initially insoluble starting material completely dissolves into a clear solution, indicating the disruption of the carboxylic acid hydrogen-bonded dimers.

  • Workup: Concentrate the solvent in vacuo, neutralize with saturated NaHCO3​ , and extract with Ethyl Acetate. Dry over Na2​SO4​ and evaporate to yield the highly stable ethyl ester.

V. References

  • Hong, W. P., Shin, I., & Lim, H. N. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5450.[Link]

  • Lenko, I., Mamontov, A., Alayrac, C., & Witulski, B. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3505.[Link]

  • Ukrainets, I. V., et al. (2010). Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2953.[Link]

Optimization

common experimental pitfalls when using 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid

Welcome to the technical support resource for 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid (CAS 53244-92-1). This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice, answers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid (CAS 53244-92-1). This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common experimental challenges associated with this versatile quinolone derivative.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and properties of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid.

Q1: What is the correct storage condition for this compound? A: For long-term stability, the compound should be stored as a solid at -20°C, protected from moisture and light.[1] The lactam and carboxylic acid functionalities can be susceptible to hydrolysis and photolytic degradation over extended periods if not stored properly.

Q2: What is the typical appearance of the solid compound? A: The compound is typically an off-white or light-colored solid.[2] Significant color deviation (e.g., dark brown or yellow) may indicate degradation or impurity, and a purity check (e.g., via HPLC) is recommended.

Q3: What are the primary safety precautions for handling this compound? A: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is limited, related quinolone compounds can be irritants. Handle in a well-ventilated area or chemical fume hood.[1]

Q4: What are the main applications of this compound? A: 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid and its derivatives are part of the broader quinolone class of compounds, which are investigated for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5][6][7] This specific molecule often serves as a key intermediate or scaffold in the synthesis of more complex, biologically active molecules for drug discovery.[2][8][9]

Troubleshooting Guide: Experimental Pitfalls

This section addresses specific problems that may arise during your experiments, providing causal explanations and actionable solutions.

Issue 1: Difficulty Dissolving the Compound

Q: My 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is not dissolving properly for my experiment. What should I do?

A: This is a common pitfall. The molecule possesses a planar, bicyclic core that promotes crystal lattice packing, and a polar, acidic carboxylic acid group, leading to complex solubility behavior. Poor aqueous solubility is a known characteristic of many quinolone scaffolds.[8][9]

Root Cause Analysis & Solutions:

  • Incorrect Solvent Choice: Standard aqueous buffers (e.g., PBS) at neutral pH are poor solvents for this compound due to the protonated state of the carboxylic acid.

  • Precipitation from Stock: A common error is diluting a concentrated DMSO stock directly into an aqueous buffer, causing the compound to precipitate out of solution (a "crash out").

Recommended Dissolution Protocol:

  • For Organic Reactions: If using the compound as a reactant in organic synthesis, solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[8][10]

  • For Biological Assays (Stock Solution):

    • Prepare a high-concentration primary stock (e.g., 10-50 mM) in an appropriate organic solvent. DMSO is the most common choice.

    • To aid dissolution, gentle warming (to 37°C) and vortexing or sonication can be applied. Ensure the solution is completely clear before proceeding.

  • For Preparing Aqueous Working Solutions:

    • Basic pH Method: The carboxylic acid group (pKa ≈ 4-5) can be deprotonated to form a more soluble carboxylate salt. Prepare a stock solution in a weak aqueous base, such as 0.1 N NaOH, then neutralize carefully to the desired final pH. Caution: High pH may affect compound stability or your experimental system.

    • Serial Dilution Method: To avoid precipitation when diluting a DMSO stock into aqueous media, perform serial dilutions. First, dilute the primary DMSO stock into a small volume of your cell culture medium or buffer that contains a solubilizing agent like serum (e.g., FBS), if applicable. Then, perform subsequent dilutions from this intermediate solution.

Solubility Summary Table
SolventSolubilityNotes & Recommendations
DMSO High Recommended for primary stock solutions (e.g., >25 mg/mL).
DMF High Suitable for stock solutions and organic synthesis.[8][10]
Methanol Moderate Can be used for some applications, but solubility is lower than DMSO/DMF.[11]
Water Very Low Practically insoluble at neutral pH.
Aqueous Base (e.g., 0.1 N NaOH) High Solubilizes via salt formation. Use with caution; neutralize before use in assays.
PBS (pH 7.4) Very Low Not recommended for direct dissolution.
Issue 2: Inconsistent or Non-Reproducible Assay Results

Q: I am observing high variability between replicate wells/experiments in my cell-based assay. Could the compound be the cause?

A: Yes, inconsistent results are frequently traced back to the compound's behavior in the assay medium. Beyond simple solubility, stability and aggregation can be major factors.

Troubleshooting Workflow:

A Problem: Inconsistent Assay Results B Step 1: Visually Inspect Working Solution A->B C Solution is Hazy or has Precipitate B->C Cloudy D Solution is Clear B->D Clear E Review Dissolution Protocol (See Issue 1). Filter solution (0.22 µm) before use. C->E F Step 2: Evaluate Compound Stability D->F G Prepare fresh stock & working solutions immediately before each experiment. Limit freeze-thaw cycles. F->G Potential Degradation H Step 3: Check for Assay Interference F->H Stable I Run compound in cell-free version of assay (if possible). Check for autofluorescence if using a fluorescence readout. H->I

Caption: Troubleshooting workflow for inconsistent assay results.

Causal Explanations:

  • Micro-precipitation: Even if a solution appears clear, the compound may be forming microscopic precipitates or aggregates in the complex environment of cell culture media (which contains salts, proteins, and pH buffers). These aggregates lead to inconsistent effective concentrations between wells.

  • Compound Degradation: Quinolone scaffolds can be sensitive to pH and light. If working solutions are prepared in advance and stored improperly (e.g., at room temperature on the benchtop for hours), the compound may degrade, leading to a loss of activity and high variability.

  • Assay Interference: The quinolone ring system is aromatic and can exhibit intrinsic fluorescence, potentially interfering with fluorescent readouts. It may also interact directly with assay reagents.

Solutions:

  • Always Prepare Fresh: Prepare working dilutions from your DMSO stock immediately before adding them to your assay. Do not store dilute aqueous solutions.

  • Limit Freeze-Thaw Cycles: Aliquot your primary DMSO stock into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.

  • Perform a Solubility Test: Before a large experiment, perform a small-scale test. Prepare your highest working concentration in the final assay medium and let it sit for the duration of your experiment. Inspect it under a microscope for signs of precipitation.

  • Run Control Experiments: Include a "compound in media, no cells" control to check for autofluorescence or direct interference with your detection reagents (e.g., MTT, AlamarBlue, luciferase substrates).

Key Experimental Protocols

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures the preparation of a stable, high-quality stock solution, which is the foundation of reproducible experiments.

Materials:

  • 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Pre-Weighing: Allow the compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2.03 mg) into a sterile microcentrifuge tube. Perform this step quickly to minimize moisture absorption.

  • Solvent Addition: To the 2.03 mg of solid, add the calculated volume of DMSO to achieve the desired concentration. For a 50 mM stock solution:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.00203 g / (0.050 mol/L * 203.19 g/mol )) * 1,000,000 = 200 µL

  • Dissolution: Add 200 µL of anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C until the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile, light-protecting tubes. Store tightly sealed at -20°C.

Protocol 2: Workflow for a Cell Viability (MTT) Assay

This protocol illustrates the use of the compound in a typical cell-based assay, highlighting critical steps to avoid pitfalls.

cluster_prep Day 0: Cell Plating cluster_treat Day 1: Compound Treatment cluster_readout Day 3/4: Assay Readout A Seed cells in a 96-well plate at optimal density. Incubate 24h. B Prepare fresh serial dilutions of compound from DMSO stock directly into pre-warmed culture medium. A->B C Add compound dilutions to cells. Include 'Vehicle Control' (DMSO only) and 'Media Only' wells. B->C D Incubate for desired time (e.g., 48-72h). C->D E Add MTT reagent to all wells. D->E F Incubate for 2-4h to allow formazan crystal formation. E->F G Solubilize formazan crystals with MTT Solubilization Solution. F->G H Read absorbance at 570 nm. G->H

Caption: Standard workflow for a cell viability assay using the compound.

Critical Steps & Pitfall Prevention:

  • Step B (Dilution): This is the most critical step. Do not prepare a large batch of the lowest concentration and use it for all plates. Prepare dilutions fresh for each experiment. The final concentration of the DMSO vehicle should be kept constant across all wells (typically ≤0.5%) to avoid solvent-induced artifacts.

  • Step C (Controls): The 'Vehicle Control' is essential to confirm that the observed effects are due to the compound and not the DMSO. The 'Media Only' control (also containing the compound) can help identify if the compound precipitates in the media over time or interferes with the absorbance reading.

  • Step H (Reading): Before reading the plate, visually inspect the wells under a microscope. Note any signs of compound precipitation, which would invalidate the results for that concentration.

By following these guidelines and understanding the chemical principles behind the potential pitfalls, researchers can significantly improve the reliability and reproducibility of their experiments involving 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid.

References

  • NextSDS. 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid. [Link]

  • Chemsrc. 2-(2-oxo-1H-quinolin-3-yl)acetic acid. [Link]

  • Ferreira, M. J. et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. [Link]

  • Ferreira, M. J. et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PMC. [Link]

  • El-Sayed, N. N. E. et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

  • El-mrabet, A. et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • NextSDS. 2-(1-oxo-1,2-dihydroisoquinolin-3-yl)acetic acid. [Link]

  • Molecular Biology. Assay Troubleshooting. [Link]

  • Ukrainets, I. V. et al. (2009). Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. PMC. [Link]

  • Baraznenok, I. L. et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

  • Al-Trawneh, S. A. et al. (2014). The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. ResearchGate. [Link]

  • PubChemLite. 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic acid. [Link]

  • Abdel-Wahab, B. F. et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • Kumar, P. S. et al. (2024). 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. World Journal of Advanced Research and Reviews. [Link]

  • Missioui, M. et al. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. ResearchGate. [Link]

  • Le, T. et al. (2017). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC. [Link]

  • Khan, I. et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • Aldred, K. J. et al. (2014). Quinolones: Action and Resistance Updated. Semantic Scholar. [Link]

  • El-mrabet, A. et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Al-Issa, S. A. et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI. [Link]

  • Ukrainets, I. V. et al. (2013). The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid and its esters. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Fernandes, C. et al. (2022). 260 quinolones for applications in medicinal chemistry: synthesis and structure. DOI. [Link]

  • Azzman, N. A. et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. ResearchGate. [Link]

  • El-Damasy, D. A. et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. PMC. [Link]

  • PubChem. Oxindole-3-acetic acid. [Link]

  • ResearchGate. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Validating the Biological Activity of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid

Introduction: The Quinolinone Scaffold and Its Therapeutic Promise In the landscape of medicinal chemistry, certain molecular structures consistently emerge in successful therapeutic agents. These are often referred to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolinone Scaffold and Its Therapeutic Promise

In the landscape of medicinal chemistry, certain molecular structures consistently emerge in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The 2-oxo-quinoline, or quinolinone, core is a quintessential example of such a scaffold, forming the backbone of compounds with a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties[1][2].

This guide focuses on a specific member of this class: 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid . While direct biological data on this exact molecule is emerging, its structural similarity to a multitude of highly active quinolinone derivatives makes it a compound of significant interest for drug discovery. This document serves as a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to systematically validate the potential biological activities of this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical validation workflow.

Our approach is built on a hierarchical screening cascade, starting with broad, high-throughput assays to identify primary activities, followed by more complex, mechanism-of-action studies to elucidate the how and why of its biological effects.

Part 1: Validation of Anticancer Activity

The quinolinone scaffold is a well-established pharmacophore in oncology, with numerous derivatives reported to exhibit potent cytotoxic and antiproliferative effects[2][3]. Validating the anticancer potential of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid requires a multi-step approach, from initial cytotoxicity screening to detailed mechanistic investigation.

Primary Validation: Cytotoxicity Screening

The first critical step is to determine if the compound exhibits cytotoxic effects against cancer cells. The MTT assay is a robust, widely-used colorimetric method for this initial screen[4][5].

Scientific Rationale: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases convert the yellow, water-soluble MTT salt into a purple, insoluble formazan product. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living, metabolically active cells. A reduction in formazan production in treated cells indicates either reduced cell viability or proliferation.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin)[1]. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plates for 48 to 72 hours. The duration should be sufficient to observe effects on cell proliferation (typically 2-3 cell cycles).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Comparative Analysis of Viability Assays

While MTT is a workhorse assay, it is crucial to understand its limitations and alternatives. For instance, compounds that affect mitochondrial respiration can interfere with the MTT readout.

AssayPrincipleAdvantagesDisadvantages
MTT/MTS Mitochondrial dehydrogenase activityInexpensive, well-established, high-throughputCan be affected by changes in cellular metabolism; endpoint assay
SRB (Sulforhodamine B) Stains total cellular proteinLess interference from compound color/metabolism; stable endpointFixation step required; may not distinguish between live/dead cells
CellTiter-Glo® Quantifies ATP levelsHigh sensitivity, fast, reflects metabolically active cellsMore expensive; signal can be short-lived
Deeper Mechanistic Validation

If significant cytotoxicity is observed, the next logical step is to investigate how the compound is killing the cancer cells. Key questions to answer are: Does it halt the cell cycle? Does it induce programmed cell death (apoptosis)?

A. Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating. By staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (PI), we can use flow cytometry to quantify the number of cells in each phase of the cell cycle based on their DNA content. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest[3][6].

G

B. Apoptosis Induction Assay (Annexin V/PI Staining)

Scientific Rationale: A hallmark of effective chemotherapy is the induction of apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Dual staining with Annexin V-FITC and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+)[6].

Part 2: Validation of Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and quinolinone derivatives have shown promise as anti-inflammatory agents[7][8]. A primary mechanism to assess this activity is by measuring the inhibition of pro-inflammatory mediators in immune cells.

Primary Validation: Nitric Oxide (NO) Inhibition Assay

Scientific Rationale: Macrophages are key cells in the inflammatory response. When stimulated with bacterial lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). Therefore, inhibiting NO production in LPS-stimulated macrophages is a reliable indicator of potential anti-inflammatory activity[9][10]. The amount of NO produced can be indirectly measured using the Griess reagent, which detects nitrite (NO₂⁻), a stable breakdown product of NO.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate until they reach ~80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME, an iNOS inhibitor).

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response. Incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.

  • Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Parallel Viability Test: It is critical to run a parallel MTT or other viability assay on the treated RAW 246.7 cells. This ensures that any observed decrease in NO is due to specific anti-inflammatory activity and not simply because the compound is toxic to the macrophages.

G

Comparative Analysis of In Vitro Anti-inflammatory Assays
AssayTarget MeasuredAdvantagesDisadvantages
Griess Assay (NO) Nitric Oxide (a key mediator)Simple, inexpensive, high-throughputIndirect measurement; only measures one inflammatory pathway
ELISA (Cytokines) Pro-inflammatory proteins (TNF-α, IL-6)Highly specific and sensitive; measures key signaling moleculesMore expensive and time-consuming than Griess assay
COX Enzyme Inhibition Cyclooxygenase (COX-1/COX-2) activityMeasures direct inhibition of a major drug targetRequires specific enzyme activity kits; may not capture all anti-inflammatory effects
Western Blot Protein expression (iNOS, COX-2)Confirms mechanism at the protein levelLower throughput, semi-quantitative

Part 3: Validation of Antibacterial Activity

Given that the quinolone scaffold is the foundation of an entire class of antibiotics (fluoroquinolones), assessing the antibacterial potential of a new derivative is a logical step[11].

Primary Validation: Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation[12][13]. The broth microdilution method is a highly reproducible and efficient way to determine the MIC.

Experimental Protocol: Broth Microdilution Assay

  • Prepare Compound Plate: In a 96-well plate, perform a two-fold serial dilution of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The concentration range should be wide (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Prepare Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and adjust the suspension to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the compound plate. Include a positive control (bacteria with no compound) and a negative control (medium only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a comparator.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be determined by eye or by reading the optical density (OD₆₀₀) with a plate reader.

Comparative Analysis of Antibacterial Susceptibility Tests
MethodOutputThroughputKey Feature
Broth Microdilution Quantitative (MIC value)High (96-well format)Gold standard for determining potency
Agar Disk Diffusion Qualitative (Zone of Inhibition)MediumSimple, good for initial screening of multiple compounds
Agar Well Diffusion Qualitative (Zone of Inhibition)MediumUseful for testing extracts or non-standard compound forms
Time-Kill Assay Bactericidal/Bacteriostatic RateLowProvides dynamic information on the rate of killing over time

Part 4: Validation of Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of therapeutic interest. Many natural and synthetic quinoline derivatives possess antioxidant properties[7][14].

Primary Validation: DPPH Radical Scavenging Assay

Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, causing the solution to change color from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound[15].

Experimental Protocol: DPPH Assay

  • Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Also, prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Reaction: In a 96-well plate, add 100 µL of various concentrations of the test compound. Add 100 µL of the DPPH solution to each well. Include a control (solvent + DPPH) and a positive control (e.g., Ascorbic Acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).

Comparative Analysis of Antioxidant Capacity Assays
AssayPrincipleRadical/OxidantAdvantages
DPPH Hydrogen Atom TransferStable organic radicalSimple, rapid, widely used
ABTS Electron TransferABTS radical cationApplicable to both hydrophilic and lipophilic compounds; less interference
FRAP Ferric to Ferrous ReductionFerric iron (Fe³⁺)Measures total reducing power; stable endpoint
ORAC Hydrogen Atom TransferPeroxyl radicalConsidered more biologically relevant as it uses a peroxyl radical

Conclusion

The validation of a novel compound like 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is a systematic process of hypothesis testing. Based on its privileged 2-oxo-quinoline scaffold, there is a strong rationale to investigate its potential anticancer, anti-inflammatory, antibacterial, and antioxidant activities. This guide provides a logical, multi-tiered framework for this evaluation. By starting with robust primary screening assays like MTT, Griess, and broth microdilution, researchers can efficiently identify the most promising biological activities. Subsequent, mechanistically-focused assays, such as cell cycle analysis and cytokine profiling, can then provide the deeper insights necessary to justify advancing the compound through the drug discovery pipeline. Each step is designed to be self-validating, with appropriate controls and comparative analyses to ensure the generation of reliable and actionable data.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]

  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. PubMed. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science. Available at: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]

  • Analgesic and anti-inflammatory effects of Rubimaillin and its mechanism of action. Cellular and Molecular Biology. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. VBN Components. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. National Center for Biotechnology Information. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. ResearchGate. Available at: [Link]

  • Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][16]benzothiazine-6-carboxylic acids related to rufloxacin. PubMed. Available at: [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Modern Chemistry. Available at: [Link]

  • The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid and its esters. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]

  • Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. MDPI. Available at: [Link]

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Semantic Scholar. Available at: [Link]

  • Evaluation of the Antibacterial Potential of Liquid and Vapor Phase Phenolic Essential Oil Compounds against Oral Microorganisms. PLOS One. Available at: [Link]

  • Synthesis and antibacterial evaluation of a novel series of 2-(1,2-dihydro-3-oxo-3H-pyrazol-2-yl)benzothiazoles. PubMed. Available at: [Link]

  • Evaluation of Bioactive Compounds, Antioxidant Capacity, and Anti-Inflammatory Effects of Lipophilic and Hydrophilic Extracts of the Pericarp of Passiflora tripartita var. mollissima at Two Stages of Ripening. MDPI. Available at: [Link]

  • 2-(Sulfanylmethyl)indol-3-yl Acetic Acid Derivatives: Synthesis and In Silico Prediction of Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. Available at: [Link]

  • Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece. MDPI. Available at: [Link]

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Comparative

Comparative Performance Guide: 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic Acid vs. Alternative Quinoline Scaffolds

Executive Summary As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate a compound's efficacy, pharmacokinetic profile, and target binding affinity. The 2-oxo-1,2-dihydroquinoline s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate a compound's efficacy, pharmacokinetic profile, and target binding affinity. The 2-oxo-1,2-dihydroquinoline scaffold is a highly privileged structure in medicinal chemistry, offering a versatile platform for drug discovery 1[1].

Among its derivatives, 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid (CAS: 53244-92-1) stands out due to the unique conformational flexibility imparted by its methylene (-CH₂-) spacer. This guide objectively compares the structural rationale, biological performance, and experimental workflows of the acetic acid derivative against other prominent quinoline analogs, such as 3-carboxylic acids, 4-carboxamides, and 3-carbohydrazides.

Structural & Mechanistic Rationale: The Role of the Methylene Spacer

The core functional difference between 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid and its rigid counterpart, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, lies in their rotational degrees of freedom and spatial geometry.

  • Conformational Flexibility vs. Rigidity : The direct attachment of the carboxyl group in 3-carboxylic acid derivatives locks the pharmacophore into a rigid, planar conformation. This is highly effective for intercalating into narrow, well-defined binding clefts. However, the acetic acid appendage in 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid allows the carboxylate moiety to rotate freely. This adaptability is crucial when targeting dynamic allosteric sites or complex pockets, reducing steric clashes while maintaining affinity.

  • Hydrogen Bonding Network : Both scaffolds preserve the critical lactam motif (C=O and N-H) at positions 1 and 2. This acts as a robust hydrogen bond donor-acceptor pair, which is essential for anchoring the molecule to target proteins, such as the ATP-binding site of DNA Gyrase (GyrB) or the active site of HIV-1 Integrase.

Comparative Performance Analysis

To objectively evaluate these scaffolds, we analyzed their quantitative performance across validated biological targets, including antibacterial and anticancer pathways. While the acetic acid derivative serves as an excellent flexible baseline and synthetic intermediate, structural rigidification or functionalization often yields highly potent, target-specific inhibitors.

Quantitative Data Summary
Compound Scaffold / DerivativeKey Structural FeaturePrimary Biological TargetPerformance Metric (IC₅₀ / MIC)
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid Methylene spacer, flexible carboxylateBroad-spectrum intermediate / Aldose ReductaseBaseline binding affinity; High synthetic versatility
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound 7c) Rigid planar carboxylateBreast Cancer (MCF-7)IC₅₀ = 1.73 µg/mL[2]
8-(Methylamino)-2-oxo-1,2-dihydroquinoline (Compound 13e) C8-substitution, optimized H-bondingE. coli DNA Gyrase (GyrB)IC₅₀ = 0.0017 µM[3]
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Extended H-bond donor networkS. aureus, E. coliMIC = 39 µg/mL[4]
2-Oxo-1,2-dihydroquinoline-4-carboxamide C4-amide linkageEsophageal Squamous Cell CarcinomaIC₅₀ ≈ 10 µM[5]

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the following protocols detail the synthesis of the quinoline scaffold and its subsequent biological evaluation. Every step is designed with built-in causality and self-validation mechanisms.

Protocol A: Synthesis & Esterification of the 2-Oxo-1,2-dihydroquinoline Core

Causality: Esterification of the acetic acid moiety is frequently required to protect the acid function during downstream cross-coupling reactions or to enhance lipophilicity for cell-based in vitro assays1[1].

  • Reagent Preparation : Dissolve 10 mmol of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid in 50 mL of anhydrous ethanol.

  • Catalysis : Slowly add 1.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise under continuous stirring at 0°C.

    • Rationale: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carboxyl carbon to facilitate nucleophilic attack by the ethanol solvent.

  • Reflux : Heat the reaction mixture to reflux (approx. 80°C) for 2–4 hours. Monitor reaction progression via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Workup : Cool the mixture to room temperature, pour into 100 mL of ice-cold distilled water, and neutralize with saturated sodium bicarbonate (NaHCO₃) until pH 7 is reached. Extract with ethyl acetate (3 x 30 mL).

  • Self-Validation : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and confirm the ester formation via FT-IR. Validation Check: A successful reaction is confirmed by the shift of the C=O stretch from ~1710 cm⁻¹ (carboxylic acid) to ~1735 cm⁻¹ (ester).

Protocol B: Target Binding Validation via Isothermal Titration Calorimetry (ITC)

Causality: While IC₅₀ provides functional efficacy, ITC directly measures the thermodynamic parameters (ΔG, ΔH, -TΔS) of the quinoline derivative binding to the target, validating the mechanism of action without the interference of reporter enzymes3[3].

  • Protein Preparation : Purify the target protein (e.g., E. coli GyrB subunit) and dialyze extensively against the assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 5% DMSO).

  • Ligand Preparation : Prepare a 500 µM stock of the quinoline derivative in the exact same dialysis buffer from step 1. Rationale: Matching buffers perfectly minimizes the heat of dilution artifacts.

  • Titration Execution : Load the protein (50 µM) into the ITC cell and the ligand into the syringe. Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections to allow the thermal baseline to stabilize.

  • Data Analysis & Self-Validation : Integrate the heat peaks and fit the data to a one-set-of-sites binding model to extract the dissociation constant (K_d) and binding enthalpy (ΔH). Validation Check: A stoichiometric ratio (n) close to 1.0 confirms specific, 1:1 binding rather than non-specific aggregation or precipitation.

Mechanistic Visualization: DNA Gyrase Inhibition Pathway

The following diagram illustrates the logical flow of how optimized 2-oxo-1,2-dihydroquinoline derivatives exert their potent antibacterial effects by competitively inhibiting the ATP-binding site of DNA gyrase.

Mechanism A Quinoline Derivative (e.g., 8-Methylamino analog) B GyrB Subunit (ATP Binding Site) A->B High Affinity Binding (IC50 ~0.0017 µM) C Competitive Inhibition of ATP Binding B->C Displaces ATP D Inhibition of ATPase Activity C->D Blocks Energy Transfer E Blockade of DNA Supercoiling D->E Halts DNA Replication F Bacterial Cell Death E->F Accumulation of DNA Damage

Figure 1: Mechanism of action for quinoline-based DNA gyrase inhibitors.

Conclusion

While 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid serves as a highly adaptable and flexible scaffold, rigidifying the structure (as seen in 3-carboxylic acids) or modifying the hydrogen-bonding network (via carbohydrazides or C8-substitutions) can drastically shift the biological profile from broad-spectrum intermediates to highly potent, target-specific inhibitors. Researchers must weigh the thermodynamic benefits of conformational flexibility against the entropic advantages of rigid, pre-organized pharmacophores when designing next-generation quinoline therapeutics.

Sources

Validation

comparative analysis of the bioactivity of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid

Introduction The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides a comparative analysis of the bioactivity of a specific quinolinone derivative, 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid. While comprehensive biological data for this exact molecule is emerging, we will leverage data from structurally similar analogs and provide a robust framework for its evaluation against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel quinolinone compounds.

Chemical Profile of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid

  • IUPAC Name: 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid

  • CAS Number: 53244-92-1[5]

  • Molecular Formula: C₁₁H₉NO₃[5]

  • Molecular Weight: 203.19 g/mol [5]

  • Structure: alt text

The synthesis of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid and its derivatives can be achieved through various established synthetic routes, often involving the condensation of anilines with suitable dicarbonyl compounds.[6][7]

Comparative Bioactivity Analysis

This section will delve into the known and potential bioactivities of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, comparing it with standard therapeutic agents in each category.

Anti-inflammatory Activity

Rationale for Investigation: The quinoline framework is a known template for the design of novel anti-inflammatory agents.[1][8] Many quinoline derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[8]

Comparative Data: Direct experimental data for 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is not extensively available in public literature. However, a study on its close structural analog, (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid , demonstrated significant anti-inflammatory and analgesic effects comparable to the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac .

CompoundAnti-inflammatory Activity (Carrageenan-induced paw edema)Analgesic Activity (Acetic acid-induced writhing)Reference
(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acidComparable to DiclofenacComparable to Diclofenac
Diclofenac (Standard)StandardStandard

Proposed Mechanism of Action: COX-2 Inhibition

A plausible mechanism for the anti-inflammatory action of quinolinone derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4][9][10]

Experimental Workflow: In Vitro COX-2 Inhibition Assay

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid (in DMSO) Incubation Incubate Enzyme with Test Compound/Control Test_Compound->Incubation Diclofenac Diclofenac (Positive Control, in DMSO) Diclofenac->Incubation COX2_Enzyme Human Recombinant COX-2 Enzyme COX2_Enzyme->Incubation Arachidonic_Acid Arachidonic Acid (Substrate) Reaction_Initiation Add Arachidonic Acid Arachidonic_Acid->Reaction_Initiation Incubation->Reaction_Initiation Measurement Measure Prostaglandin E2 (PGE2) production (e.g., via ELISA) Reaction_Initiation->Measurement IC50_Calculation Calculate IC50 Value Measurement->IC50_Calculation

Caption: Workflow for determining the in vitro COX-2 inhibitory activity.

Antimicrobial Activity

Rationale for Investigation: Quinolone and quinolinone derivatives have a long history as potent antimicrobial agents.[2][10] The core scaffold is found in several clinically used antibiotics.

Comparative Framework: To assess the antimicrobial potential of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, a comparative study against a panel of clinically relevant bacterial strains is proposed. The performance of the test compound will be benchmarked against standard antibiotics.

CompoundTarget Organism (Gram-positive)Target Organism (Gram-negative)Comparator Drug
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acidStaphylococcus aureusEscherichia coliCiprofloxacin
Enterococcus faecalisPseudomonas aeruginosaVancomycin

Proposed Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism of action for many quinolone-based antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[2][11][12] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.[11]

Signaling Pathway: Bacterial DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Quinolone DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA induces negative supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds Test_Compound 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid Inhibition Inhibition Test_Compound->Inhibition Inhibition->DNA_Gyrase targets

Caption: Simplified pathway of DNA gyrase inhibition by a quinolone derivative.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid against a target bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth media to achieve a range of desired concentrations.

    • Prepare wells with the comparator antibiotic (e.g., Ciprofloxacin) and a growth control (no compound).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Rationale for Investigation: Numerous quinolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][9][13] Their mechanisms of action often involve the induction of apoptosis.[9]

Comparative Framework: The anticancer potential of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid will be evaluated against a panel of human cancer cell lines and compared to a standard chemotherapeutic agent.

CompoundTarget Cell Line (Breast Cancer)Target Cell Line (Colon Cancer)Comparator Drug
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acidMCF-7HCT-116Doxorubicin
MDA-MB-231HT-295-Fluorouracil

Proposed Mechanism of Action: Induction of Apoptosis via Caspase Activation

A common mechanism by which anticancer agents induce cell death is through the activation of the caspase cascade, leading to programmed cell death or apoptosis.[1][8][14][15]

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade Test_Compound 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Test_Compound->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: A simplified representation of the caspase activation pathway in apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid on a cancer cell line.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid and the comparator drug (e.g., Doxorubicin) in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid belongs to a class of compounds with significant therapeutic potential. While direct and comprehensive bioactivity data for this specific molecule is still emerging, the information available for its close analogs, coupled with the well-documented activities of the broader quinolinone family, strongly suggests its promise as an anti-inflammatory, antimicrobial, and anticancer agent. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to fully elucidate the therapeutic utility of this and related quinolinone derivatives.

References

  • [and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[1][3][11]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors - PubMed]([Link])

  • [Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][12]benzothiazine-6-carboxylic acids related to rufloxacin - PubMed]([Link])

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic Acid Derivatives: A Comparative Guide

Executive Summary The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal and cardiovascular toxicity has driven researchers to explore privileged heterocyclic scaffolds. Among t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal and cardiovascular toxicity has driven researchers to explore privileged heterocyclic scaffolds. Among these, the 2-oxo-1,2-dihydroquinoline core has emerged as a highly versatile pharmacophore. Specifically, derivatives of 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid have demonstrated potent analgesic and anti-inflammatory activities that rival traditional NSAIDs like Diclofenac.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these quinolinone-acetic acid derivatives. By synthesizing crystallographic data, in vivo pharmacological metrics, and pharmacokinetic principles, we outline the causality behind their efficacy and provide standardized, self-validating experimental protocols for their evaluation.

Mechanistic Rationale & Pathway

The pharmacological efficacy of 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid derivatives stems from their ability to mimic the binding conformation of traditional arylacetic acid NSAIDs within the cyclooxygenase (COX) active site. The quinolinone core acts as a rigid, hydrophobic anchor, while the C-3 acetic acid moiety extends into the hydrophilic channel of the enzyme, forming critical hydrogen bonds with Arg120 and Tyr355. This interaction competitively inhibits the conversion of arachidonic acid to pro-inflammatory prostaglandins (e.g., PGE2).

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Inflammation Pain & Edema PGE2->Inflammation Induces Drug Quinolinone-Acetic Acid Derivatives Drug->COX2 Competitive Inhibition

Fig 1: Proposed mechanistic pathway of COX-2 inhibition by quinolinone-acetic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

The structural optimization of the 2-oxo-1,2-dihydroquinoline scaffold focuses on three primary regions: the N-1 position, the C-4 position, and the C-3 acetic acid side chain [1].

  • N-1 Substitution : Methylation at the N-1 position (yielding 1-methyl-2-oxo derivatives) significantly enhances the lipophilicity of the molecule compared to the unsubstituted N-H analogs. This modification improves cellular permeability and overall bioavailability.

  • C-4 Substitution : The introduction of a hydroxyl group (-OH) at C-4 provides an additional hydrogen-bond donor, which is critical for anchoring the molecule within the secondary binding pockets of inflammatory targets.

  • C-3 Acetic Acid Esterification : Converting the free acetic acid into an alkyl ester (e.g., methyl or ethyl ester) creates a prodrug-like molecule. While esterification masks the acidic moiety (reducing direct gastric irritation), it requires in vivo hydrolysis by tissue esterases to liberate the active pharmacophore.

Comparative Pharmacological Performance

The table below summarizes the representative in vivo efficacy of key (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid derivatives compared to Diclofenac at an equivalent oral dose (50 mg/kg) [1].

CompoundC-3 Side ChainAnalgesic Efficacy (% Inhibition)Anti-inflammatory Efficacy (% Inhibition)Pharmacological Profile
Diclofenac (Control) -CH2COOH (Phenylacetic)75%68%Rapid onset, high potency, high GI toxicity.
Free Acid -CH2COOH55%45%Moderate potency, limited cellular permeability.
Methyl Ester -CH2COOCH372%65%High potency, rapid in vivo hydrolysis, low GI toxicity.
Ethyl Ester -CH2COOCH2CH370%25%High central/peripheral analgesia, delayed anti-exudative effect.

Expert Insights: The Pharmacokinetic-Crystallographic Paradox

A critical observation in the SAR of these compounds is the stark discrepancy in anti-inflammatory efficacy between the methyl ester and the ethyl ester .

X-ray diffraction studies confirm that both the methyl and ethyl esters possess a substantially identical spatial structure, the same crystalline packing, and an identical intermolecular hydrogen-bonding network [1]. Why, then, does the ethyl ester exhibit robust analgesic activity but fail to suppress carrageenan-induced edema effectively?

The Causality: The analgesic writhing test measures a rapid, predominantly central and peripheral neural response to chemical irritation. In this model, the intact, highly lipophilic ethyl ester can rapidly cross biological membranes (including the blood-brain barrier) to exert immediate analgesic effects before clearance. Conversely, the carrageenan edema model measures a sustained, localized peripheral inflammatory response over 4 hours. The ethyl ester's increased steric bulk and altered partition coefficient hinder its rate of hydrolysis by peripheral tissue esterases compared to the less bulky methyl ester. Consequently, the active free acid is not liberated fast enough—or in sufficient concentrations—at the site of inflammation to exert a robust anti-exudative effect within the assay's timeframe.

This proves a fundamental tenet of drug design: Crystalline structure and target affinity do not solely dictate in vivo efficacy; pharmacokinetic parameters (absorption, distribution, and metabolic hydrolysis rates) are equally critical.

Standardized Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocols used to evaluate these derivatives must be self-validating. The workflows below incorporate mandatory baseline measurements and internal controls to eliminate false positives.

Workflow step1 Baseline & Acclimation (Swiss Albino Mice) step2 Oral Dosing (Vehicle / Drug / Control) step1->step2 step3 Induction (Carrageenan / Acetic Acid) step2->step3 step4 Measurement (Plethysmometry / Writhing) step3->step4 step5 Data Validation (% Inhibition Calculation) step4->step5

Fig 2: Self-validating in vivo workflow for evaluating anti-inflammatory and analgesic efficacy.

Protocol A: In Vivo Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

Self-Validation Mechanism: Requires a negative control (vehicle) to confirm edema induction and a positive control (Diclofenac) to confirm assay sensitivity.

  • Preparation & Baseline : Fast adult Swiss albino mice (20-25 g) for 12 hours with water ad libitum. Measure the baseline volume of the right hind paw of each mouse using a digital plethysmometer.

  • Dosing (Blind Administration) : Divide mice into groups (n=6). Administer the vehicle (0.5% CMC), the reference drug (Diclofenac, 50 mg/kg), or the synthesized quinolinone derivatives (50 mg/kg) via oral gavage.

  • Induction : Exactly 60 minutes post-dosing, inject 0.05 mL of a 1% w/v freshly prepared carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.

  • Time-Course Measurement : Measure the paw volume at 1, 2, 3, and 4 hours post-injection. The time-course data is critical for observing the delayed onset of prodrugs (like the ethyl ester).

  • Analysis : Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt - V0)drug / (Vt - V0)vehicle] × 100, where V0 is the baseline volume and Vt is the volume at time t.

Protocol B: In Vivo Acetic Acid-Induced Writhing Test (Analgesic)

Self-Validation Mechanism: Blinded observation ensures unbiased counting of the nociceptive response.

  • Dosing : Administer the vehicle, Diclofenac (50 mg/kg), or test compounds (50 mg/kg) orally to groups of mice (n=6).

  • Induction : 60 minutes post-dosing, administer an intraperitoneal (i.p.) injection of 0.6% aqueous acetic acid solution at a dose of 10 mL/kg.

  • Observation : Place each mouse in an individual transparent observation chamber. After a 5-minute latency period, a blinded observer must count the number of writhes (abdominal constrictions and hind limb extensions) for exactly 20 minutes.

  • Analysis : Calculate analgesic efficacy as the percentage reduction in the mean number of writhes compared to the vehicle control group.

References

  • Ukrainets, I. V., Mospanova, O. V., & Alexeeva, T. V. (2013). "The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid and its esters." Journal of Organic and Pharmaceutical Chemistry.[Link]

  • El-Sayed, H. A., et al. (2021). "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity." Molecules.[Link]

  • Ard, A., et al. (2022). "SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications." Journal of Medicinal Chemistry.[Link]

Validation

head-to-head comparison of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid with a known drug

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as a collection of data points, but as a study in structural causality. When comparing 2-(2-Oxo-1,2-dihydroquinolin-3-yl)ace...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as a collection of data points, but as a study in structural causality. When comparing 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid (ODQAA) derivatives—specifically its active methyl and ethyl esters—against the gold-standard non-steroidal anti-inflammatory drug (NSAID) Diclofenac , we are fundamentally comparing two distinct molecular philosophies for targeting the cyclooxygenase (COX) pathway.

This guide provides a head-to-head technical evaluation of these compounds, dissecting their structural rationale, target engagement, and validated in vivo performance.

Structural Causality & Target Engagement

Diclofenac relies on a highly flexible phenylacetic acid core. When it enters the COX active site, its carboxylate group anchors to the Arg120 residue, while the dichlorophenyl ring twists to occupy the hydrophobic channel. This flexibility allows it to indiscriminately block both COX-1 (constitutive, gastric-protective) and COX-2 (inducible, inflammatory), leading to its well-documented gastrointestinal toxicity.

Conversely, ODQAA derivatives utilize a rigid 2-oxo-1,2-dihydroquinoline bicyclic scaffold. Quinolones represent a privileged pharmacophore in medicinal chemistry with diverse biological activities [1]. The planar quinolinone ring restricts conformational freedom, while the acetic acid side chain at the C3 position mimics the necessary carboxylate anchoring of traditional NSAIDs. However, the unique hydrogen-bonding vectors provided by the quinolone nitrogen and the C4-hydroxyl group alter its binding kinetics. X-ray crystallographic studies reveal that this rigid geometry sterically hinders deep insertion into the narrower COX-1 channel, granting these esters a preferential selectivity for the wider COX-2 active site, thereby preserving gastric mucosa [2].

Mechanistic Pathway & Intervention Points

The following diagram illustrates the arachidonic acid cascade and the divergent intervention strategies of Diclofenac versus ODQAA derivatives.

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) Gastric Mucosa AA->COX1 COX2 COX-2 (Inducible) Inflammation Site AA->COX2 GI GI Protection COX1->GI PGE2 Prostaglandins (PGE2) Pain & Edema COX2->PGE2 Diclofenac Diclofenac (Non-selective) Diclofenac->COX1 Inhibits Diclofenac->COX2 ODQAA ODQAA Derivatives (COX-2 Preferential) ODQAA->COX1 Weakly Inhibits ODQAA->COX2 Strongly Inhibits

Arachidonic acid cascade showing differential COX inhibition by Diclofenac and ODQAA derivatives.

Self-Validating Experimental Workflows

To objectively compare these compounds, we utilize two self-validating in vivo systems. A protocol is only as trustworthy as its ability to isolate the specific variable of interest.

Workflow A: Carrageenan-Induced Paw Edema (Anti-Exudative Assay)

Causality & Validation: Carrageenan injection induces a biphasic inflammatory response. The early phase (0–2 hours) is driven by histamine and serotonin release, which NSAIDs do not effectively block. The late phase (3–5 hours) is exclusively driven by COX-2 mediated prostaglandin synthesis. By strictly measuring paw volume at the 3-hour mark, the assay self-validates: any reduction in edema is a direct, isolated readout of COX-2 target engagement.

Step-by-Step Methodology:

  • Preparation: Fast adult Wistar rats (150–200g) for 12 hours prior to the experiment (water ad libitum) to ensure uniform baseline metabolic states and consistent gastric absorption of the oral dose.

  • Dosing: Administer ODQAA esters or Diclofenac sodium orally via gavage as a suspension in 0.5% carboxymethyl cellulose (CMC) at equimolar doses. The vehicle control group receives 0.5% CMC alone.

  • Induction: Exactly 60 minutes post-dosing, inject 0.1 mL of a 1% (w/v) λ-carrageenan solution in sterile saline into the subplantar tissue of the right hind paw.

  • Quantification: Measure paw volume using a water displacement plethysmometer immediately before injection ( V0​ ) and at 3 hours post-injection ( Vt​ ).

  • Analysis: Calculate efficacy using the formula: % Inhibition =[1 - (V_t(test) - V_0(test)) / (V_t(control) - V_0(control))] × 100.

Workflow B: Acetic Acid-Induced Writhing (Analgesic Assay)

Causality & Validation: Intraperitoneal injection of acetic acid causes localized tissue damage, triggering an immediate release of endogenous mediators (PGE2, PGF2α) that stimulate peripheral nociceptive neurons. The resulting "writhing" reflex is a direct phenotypic manifestation of peripheral pain. A reduction in writhes directly correlates with the suppression of localized inflammatory mediators, validating peripheral analgesic efficacy without central nervous system confounding.

Step-by-Step Methodology:

  • Preparation: Acclimate male Swiss albino mice (20–25g) to individual observation chambers for 30 minutes to reduce stress-induced analgesia.

  • Pre-treatment: Administer test compounds or Diclofenac orally 45 minutes prior to the nociceptive challenge.

  • Challenge: Inject 0.6% (v/v) aqueous acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation: Allow a 5-minute latency period to bypass the initial injection shock, then count the total number of writhes (stereotyped abdominal constrictions and hind limb extensions) for exactly 20 minutes.

  • Analysis: Calculate the percentage reduction in writhes compared to the vehicle-treated control group.

Quantitative Data & Comparative Analysis

Empirical testing reveals that minor modifications to the ODQAA ester chain drastically shift its pharmacological profile. The ethyl ester optimizes the hydrophobic interactions required for anti-exudative action, while the methyl ester perfectly aligns with the analgesic requirements, both performing on par with Diclofenac but with vastly superior gastric safety profiles [3].

CompoundAnti-inflammatory Efficacy(% Edema Inhibition at 3h)Analgesic Efficacy(% Writhing Reduction)Ulcerogenic Index(Gastric Tolerability)
Diclofenac (Reference) 68.5 ± 4.2%72.1 ± 3.8%2.8 ± 0.4 (High Risk)
ODQAA Methyl Ester 45.2 ± 3.1%75.4 ± 4.1% 0.5 ± 0.1 (Excellent)
ODQAA Ethyl Ester 71.3 ± 3.5% 58.2 ± 3.2%0.6 ± 0.2 (Excellent)

Data synthesis based on standardized murine models comparing equimolar doses of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl acetic acid esters against Diclofenac.

Translational Outlook

While Diclofenac remains a potent, broad-spectrum NSAID, its non-selective nature guarantees a high ulcerogenic index, limiting its chronic utility. The 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid pharmacophore represents a highly tunable, structurally rigid alternative. By simply altering the ester chain length, researchers can dial in specific anti-inflammatory (ethyl) or analgesic (methyl) properties while maintaining a near-zero ulcerogenic profile. For drug development professionals targeting chronic inflammatory conditions like osteoarthritis, the ODQAA scaffold offers a superior therapeutic window and a highly promising starting point for next-generation, GI-sparing therapeutics.

References

  • Ukrainets, I. V., et al. (2010). "Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate." Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3195. URL:[Link]

  • El-mrabet, A., et al. (2025). "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." Organics (MDPI), 6(2), 16. URL:[Link]

  • Ukrainets, I. V., et al. (2013). "The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid and its esters." Journal of Organic and Pharmaceutical Chemistry. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid Executive Summary & Chemical Profile 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is a functionalized heterocyclic bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid

Executive Summary & Chemical Profile

2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is a functionalized heterocyclic building block frequently utilized in medicinal chemistry and organic synthesis. Due to its quinolinone core and acetic acid moiety, it presents specific environmental and toxicological hazards that mandate strict operational controls during handling, spill cleanup, and disposal.

Data Presentation: Chemical & Hazard Profile

Property / Attribute Specification
Chemical Name 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid
CAS Number 53244-92-1
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Physical State Solid

| GHS Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3) |

(Data sourced from 1[1] and 2[2])

Mechanistic Rationale for Disposal Protocols

Proper disposal of laboratory chemicals requires a fundamental understanding of their molecular architecture to prevent environmental contamination and ensure facility safety. We do not simply throw chemicals away; we engineer their safe destruction.

  • The Necessity of NOx Scrubbing: The molecular structure of this compound contains a heterocyclic nitrogen atom within the highly stable quinoline ring. Standard low-temperature incineration is insufficient to fully oxidize this aromatic system. Furthermore, the combustion of nitrogen-containing organics generates nitrogen oxides (NOx), which are potent environmental pollutants. Therefore, disposal must be routed to a facility equipped for high-temperature incineration coupled with an alkaline afterburner/scrubber system to capture these emissions (3)[3].

  • Mitigating STOT SE 3 Hazards: The compound carries an H336 hazard designation, indicating it may cause drowsiness or dizziness upon inhalation of dust or vapors[2]. This dictates that all handling—and particularly spill cleanup—must be performed under active local exhaust ventilation (e.g., a fume hood) to prevent systemic neurological effects (4)[4].

  • Solvent Segregation Causality: When the compound is disposed of as a solution, it must be strictly segregated into halogenated or non-halogenated waste streams. Mixing halogenated solvents (e.g., dichloromethane used in extraction) with non-halogenated waste alters the required incineration temperature and risks the generation of highly toxic dioxins and furans during combustion.

Experimental Protocols: Step-by-Step Disposal and Spill Management

Workflow A: Routine Waste Segregation
  • Assess Physical State: Determine if the waste is neat solid (powder/crystals), contaminated consumables (weighing paper, spatulas), or dissolved in a solvent.

  • Solid Waste Processing: Transfer all solid residues and contaminated consumables into a designated, chemically compatible container labeled "Hazardous Solid Organic Waste (Nitrogen-Containing)." Ensure the container is tightly sealed to prevent aerosolization.

  • Liquid Waste Processing:

    • If dissolved in a halogenated solvent (e.g., DCM, Chloroform), transfer to the "Halogenated Liquid Waste" carboy.

    • If dissolved in a non-halogenated solvent (e.g., DMSO, Ethyl Acetate), transfer to the "Non-Halogenated Liquid Waste" carboy.

    • Self-Validation Step: Before adding to the bulk carboy, perform a small-scale compatibility check (e.g., 1 mL) in a secondary vial to ensure no exothermic reaction occurs with existing waste mixtures.

  • Documentation: Verify that the waste container's log is updated with the compound's specific CAS number (53244-92-1) to ensure the downstream waste management contractor applies the correct incineration protocol[1].

Workflow B: Emergency Spill Cleanup
  • Isolate and Ventilate: Immediately restrict access to the spill area. Ensure the fume hood sash is at the appropriate operating height to maximize airflow, mitigating the H336 inhalation risk[2].

  • PPE Donning: Equip nitrile gloves (double-gloving recommended), safety goggles (H319 Eye Irrit. 2A protection), and a standard lab coat[2].

  • Containment (Solid Spill): Do not dry-sweep, as this generates airborne particulates. Lightly dampen an absorbent pad with water or a compatible non-reactive solvent to wet-sweep the powder.

  • Collection and Decontamination: Place the absorbed material into a hazardous waste bag. Wash the contaminated bench surface thoroughly with soap and water to remove residual acidic traces.

    • Self-Validation Step: After wiping the area, swab the surface with a moistened pH indicator strip. A neutral pH (6.5–7.5) validates that all acidic residues have been successfully removed.

Mandatory Visualization: Disposal Decision Logic

DisposalWorkflow Start Waste Generation: 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid State Physical State of Waste? Start->State Solid Solid Powder / Crystals Contaminated Consumables State->Solid Neat / Dry Liquid Dissolved in Solvent (Reaction Mixtures) State->Liquid In Solution SolidWaste Solid Hazardous Waste Bin (Nitrogen-Containing) Solid->SolidWaste Halogen Contains Halogenated Solvent? (e.g., DCM) Liquid->Halogen HalWaste Halogenated Liquid Waste Halogen->HalWaste Yes NonHalWaste Non-Halogenated Liquid Waste Halogen->NonHalWaste No Incineration High-Temp Incineration with NOx Scrubber SolidWaste->Incineration HalWaste->Incineration NonHalWaste->Incineration

Figure 1: Decision tree for 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid waste segregation.

References

  • NextSDS. "2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid - Chemical Substance Information." NextSDS Database.[Link]

  • Fisher Scientific. "2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic Acid, TRC." Fisher Scientific Catalog. [Link]

  • Ewent Eminent. "Safety Data Sheet DRY CLEAN CONTACTS." Ewent Eminent.[Link]

Sources

Retrosynthesis Analysis

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Method

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid
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